Impurity C of Calcitriol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C35H49N3O5 |
|---|---|
Poids moléculaire |
591.8 g/mol |
Nom IUPAC |
(10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione |
InChI |
InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29?,30?,31+,35-/m1/s1 |
Clé InChI |
AYDPRRXRNSGAGP-SOWNFDNZSA-N |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to Calcitriol Impurity C: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcitriol, the hormonally active form of vitamin D3, is a critical pharmaceutical agent. As with any active pharmaceutical ingredient (API), the identification and control of impurities are paramount to ensure safety and efficacy. This technical guide provides an in-depth overview of Calcitriol Impurity C, a significant related substance. This document details its chemical structure, the logical pathway of its formation from calcitriol precursors, a representative experimental protocol for its synthesis, and key analytical characterization data.
Chemical Structure and Identification
Calcitriol Impurity C is chemically known as the Triazoline Adduct of pre-Calcitriol . It is not a degradation product of calcitriol itself, but rather a specific derivative of pre-calcitriol, a thermally labile isomer of calcitriol. The formation of this impurity involves a [4+2] cycloaddition, specifically a Diels-Alder reaction, between the s-cis diene system of pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a powerful dienophile.[1][2][3][4] This reaction is often utilized in the analytical determination of vitamin D and its metabolites to enhance detection sensitivity.[1][5]
The definitive chemical identity of Calcitriol Impurity C is provided in the table below.
Data Presentation: Chemical and Physical Properties
| Parameter | Value | Reference(s) |
| IUPAC Name | (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][6][7]triazolo[1,2-a]cinnoline-1,3(2H)-dione | [1][3] |
| Synonyms | pre-Calcitriol PTAD Adduct, Calcitriol EP Impurity C | [1][3][4] |
| CAS Number | 86307-44-0 | [3][7] |
| Molecular Formula | C35H49N3O5 | [7] |
| Molecular Weight | 591.78 g/mol | [7][8] |
| Appearance | White to Off-White Solid | [1] |
| Purity (Typical) | >98% by HPLC | [1] |
| Solubility | Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO) | [8] |
| Representative MS/MS Transition | m/z 558.3 → 298.1 (for the analogous 25-hydroxyvitamin D3 adduct) | [9] |
| ¹H and ¹³C NMR Data | Specific spectral data not publicly available. | N/A |
Relationship between Calcitriol and Impurity C
Calcitriol exists in a temperature-dependent equilibrium with its precursor, pre-calcitriol, via an intramolecular sigmatropic[1][10]-hydride shift. Pre-calcitriol contains a conjugated triene system that can adopt an s-cis conformation, making it susceptible to Diels-Alder reactions. Calcitriol Impurity C is formed when pre-calcitriol reacts with the dienophile PTAD. This relationship is crucial for understanding the potential sources of this impurity in the synthesis and analysis of calcitriol.
Experimental Protocols
While a specific protocol for the preparative synthesis of Calcitriol Impurity C is not widely published, a representative procedure can be constructed based on established methods for the Diels-Alder derivatization of vitamin D metabolites with PTAD.[1][5][9] The following protocol is intended for research purposes to generate a reference standard.
Representative Synthesis of Calcitriol Impurity C
-
Dissolution of Precursor: Dissolve pre-calcitriol (or calcitriol, which will be in equilibrium with its pre-isomer) in a suitable anhydrous solvent such as acetonitrile or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Preparation of Reagent Solution: Prepare a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent at a slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the pre-calcitriol. A typical concentration for the PTAD solution is 0.5 mg/mL.[1]
-
Reaction: Add the PTAD solution to the pre-calcitriol solution. The reaction is typically rapid and exothermic; the characteristic red color of the PTAD solution will disappear upon reaction.
-
Incubation: Stir the reaction mixture at room temperature for 1 to 4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS). Some protocols suggest an overnight incubation at 4°C to ensure completion.[1]
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue using column chromatography on silica gel. A gradient elution system, for example, with hexane and ethyl acetate, can be employed to isolate the adduct.
-
Monitor fractions by TLC or HPLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to yield Calcitriol Impurity C as a solid.
-
-
Characterization: Confirm the identity and purity of the synthesized material using techniques such as HPLC, Mass Spectrometry, and NMR spectroscopy.
Analytical Workflow for Impurity Identification
The standard workflow for identifying and quantifying Calcitriol Impurity C in a sample of the API involves derivatization followed by chromatographic separation and detection.
Conclusion
Calcitriol Impurity C is the Diels-Alder adduct of pre-calcitriol and PTAD. Its formation is a consequence of the inherent chemistry of the vitamin D triene system. A thorough understanding of its structure and formation pathway is essential for the development of robust analytical methods for impurity profiling of Calcitriol API. The provided representative synthesis and analytical workflow serve as a guide for researchers in the synthesis of a reference standard and its subsequent detection and quantification.
References
- 1. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic profiling of major vitamin D metabolites using Diels-Alder derivatization and ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-line post-column Diels-Alder derivatization for the determination of vitamin D3 and its metabolites by liquid chromatography/thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. mdpi.com [mdpi.com]
Formation Mechanism of pre-Calcitriol PTAD Adduct: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation mechanism of the pre-calcitriol 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) adduct. The core of this transformation is a [4+2] cycloaddition, a classic example of a Diels-Alder reaction, where pre-calcitriol acts as the conjugated diene and PTAD serves as a highly reactive dienophile. This reaction is of significant interest in the analytical chemistry of vitamin D and its metabolites, as the formation of the PTAD adduct enhances the sensitivity and selectivity of detection in mass spectrometry-based assays. This guide details the reaction mechanism, stereochemical considerations, and provides experimental protocols for the adduct's formation, primarily in the context of analytical derivatization. While the direct biological role of the adduct itself is not established, its formation is a critical step in the quantification of calcitriol and other vitamin D analogues in biological matrices, which is crucial for research in endocrinology, oncology, and drug development.
Introduction
Calcitriol, the hormonally active form of vitamin D, is a key regulator of calcium homeostasis and cellular differentiation. Its quantification in biological samples is essential for both clinical diagnostics and biomedical research. The inherent structure of vitamin D metabolites, which includes a conjugated diene system in the pre-vitamin D form, allows for a highly specific and efficient reaction with dienophiles. 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a particularly reactive dienophile that rapidly and quantitatively reacts with the s-cis diene of pre-calcitriol. The resulting adduct exhibits significantly improved ionization efficiency in mass spectrometry, making it an ideal derivative for sensitive analytical methods.
The Diels-Alder Reaction Mechanism
The formation of the pre-calcitriol PTAD adduct is a concerted pericyclic reaction known as the Diels-Alder reaction.[1] In this [4+2] cycloaddition, the 4π electrons of the conjugated diene in pre-calcitriol and the 2π electrons of the N=N double bond in PTAD participate in a cyclic transition state, leading to the formation of a new six-membered ring.
Reactants and Regiochemistry
-
Diene: Pre-calcitriol, which is in thermal equilibrium with calcitriol, possesses a conjugated diene system within its secosteroid structure. The s-cis conformation of this diene is required for the Diels-Alder reaction to occur.
-
Dienophile: 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a highly reactive dienophile due to the electron-withdrawing nature of the two carbonyl groups adjacent to the N=N double bond. This high reactivity allows the reaction to proceed rapidly under mild conditions.
The regiochemistry of the Diels-Alder reaction between pre-calcitriol and PTAD is well-defined, leading to a single major regioisomer.
Stereochemistry
Experimental Protocols
The following protocols are primarily derived from methods for the analytical derivatization of vitamin D metabolites for LC-MS/MS analysis. A preparative scale synthesis would require optimization of these conditions, particularly concerning purification.
Materials and Reagents
-
pre-Calcitriol (or Calcitriol, which will be in equilibrium with the pre-form)
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (anhydrous)
-
Water (for quenching)
-
Nitrogen gas supply
Protocol for Analytical Derivatization
This protocol is adapted from procedures used for the quantification of vitamin D metabolites in biological samples.
-
Sample Preparation: The sample containing calcitriol is typically extracted and dried.
-
Derivatization: The dried extract is reconstituted in a solution of PTAD in an anhydrous solvent like acetonitrile or ethyl acetate. A typical concentration for the PTAD solution is 0.1 to 2 mg/mL.
-
Reaction Conditions: The reaction mixture is vortexed or agitated at room temperature. The reaction is generally rapid and can be complete within 30 minutes to 1 hour.[2]
-
Quenching: The reaction is quenched by the addition of a small amount of water to consume any excess PTAD.
-
Sample Preparation for Analysis: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
Considerations for Preparative Synthesis and Purification
For the synthesis of the pre-calcitriol PTAD adduct on a preparative scale, the following considerations should be taken into account:
-
Stoichiometry: A slight excess of PTAD may be used to ensure complete conversion of pre-calcitriol.
-
Solvent: Anhydrous solvents are crucial to prevent the hydrolysis of PTAD.
-
Purification: The resulting adduct would likely require purification to remove unreacted starting materials and byproducts. Chromatographic techniques such as column chromatography on silica gel would be a suitable method. The choice of eluent would need to be determined empirically, likely a mixture of non-polar and polar solvents such as hexane and ethyl acetate.
-
Characterization: The purified adduct should be thoroughly characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Quantitative Data
Quantitative data for the preparative synthesis of the pre-calcitriol PTAD adduct, such as isolated yields, are not extensively reported in the scientific literature. The primary focus of existing literature is on the analytical application of this reaction, where the yield is assumed to be quantitative for derivatization purposes.
| Parameter | Value/Information | Source |
| Molecular Formula | C₃₅H₄₉N₃O₅ | PubChem |
| Molecular Weight | 591.8 g/mol | PubChem |
| Reaction Type | [4+2] Cycloaddition (Diels-Alder) | General Chemistry |
| Typical Solvent | Acetonitrile, Ethyl acetate | Analytical Protocols |
| Typical Temperature | Room Temperature | Analytical Protocols |
| Typical Reaction Time | 30 - 60 minutes | Analytical Protocols |
| Preparative Yield | Not reported | - |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would show characteristic signals for the calcitriol backbone, including the hydroxyl protons and the protons of the side chain. New signals corresponding to the protons of the newly formed six-membered ring and the phenyl group of the PTAD moiety would be present. The disappearance of the olefinic proton signals from the diene system of pre-calcitriol would be a key indicator of adduct formation.
-
¹³C NMR: The spectrum would display a complex set of signals corresponding to the 35 carbon atoms of the adduct. The appearance of new sp³ carbon signals from the newly formed ring and the disappearance of the sp² carbon signals from the original diene would be observed. The carbonyl carbons of the PTAD moiety would resonate at a characteristic downfield chemical shift.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion of the adduct, confirming its elemental composition (C₃₅H₄₉N₃O₅). Fragmentation patterns in MS/MS analysis would be expected to show characteristic losses from the calcitriol side chain and potentially the PTAD moiety.
Visualization of the Formation Mechanism
The following diagrams illustrate the key steps and concepts in the formation of the pre-calcitriol PTAD adduct.
Caption: Diels-Alder reaction forming the pre-Calcitriol PTAD adduct.
Caption: Experimental workflow for analytical derivatization.
Biological Context and Applications
The formation of the pre-calcitriol PTAD adduct does not have a known direct biological function. Its significance lies in its application as a chemical derivatization strategy to enhance the analytical detection of calcitriol and other vitamin D metabolites. The key advantages of this derivatization are:
-
Increased Ionization Efficiency: The PTAD moiety significantly improves the ionization of the vitamin D molecule in electrospray ionization (ESI) mass spectrometry, leading to a substantial increase in signal intensity.
-
Enhanced Sensitivity: The improved ionization allows for the detection and quantification of very low concentrations of vitamin D metabolites in complex biological matrices such as serum and plasma.
-
Improved Specificity: The derivatization reaction is highly specific for the conjugated diene system of pre-vitamin D, reducing interference from other matrix components.
This enhanced analytical capability is crucial for:
-
Clinical Diagnostics: Accurate measurement of vitamin D status is vital for diagnosing and managing a range of conditions, including metabolic bone diseases, and has been linked to various other health outcomes.
-
Pharmacokinetic Studies: In the development of new vitamin D analogues, sensitive analytical methods are required to study their absorption, distribution, metabolism, and excretion.
-
Biomedical Research: Researchers investigating the role of vitamin D in various physiological and pathological processes, such as cancer, immune function, and cardiovascular disease, rely on accurate quantification of its metabolites.
Conclusion
The formation of the pre-calcitriol PTAD adduct via a Diels-Alder reaction is a cornerstone of modern analytical methods for the quantification of vitamin D and its metabolites. While the adduct itself is not biologically active in a known signaling pathway, its creation is a critical enabler for sensitive and specific measurements that are indispensable in clinical and research settings. This technical guide has outlined the chemical principles underlying the formation of this adduct, provided a framework for its synthesis on an analytical scale, and highlighted its importance in the broader context of vitamin D research and drug development. Further research into the preparative synthesis and detailed spectroscopic characterization of the isolated adduct would be beneficial for its use as a reference standard and for a more complete understanding of its chemical properties.
References
Spectroscopic and Analytical Characterization of Calcitriol Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis. The synthesis and manufacturing of calcitriol can lead to the formation of various impurities, which must be rigorously identified and controlled to ensure the safety and efficacy of the final drug product. Calcitriol Impurity C, also known as the Triazoline Adduct of pre-Calcitriol or pre-Calcitriol PTAD Adduct, is a significant process-related impurity. This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the characterization of Calcitriol Impurity C.
While specific raw spectroscopic data (NMR, MS, IR) for Calcitriol Impurity C is not publicly available and is typically provided by commercial suppliers upon purchase of the reference standard, this guide furnishes representative experimental protocols and summarizes the known chemical properties of the impurity. This information is intended to assist researchers and drug development professionals in establishing analytical methods for the identification and quantification of this impurity.
Chemical and Physical Data of Calcitriol Impurity C
A summary of the key identification parameters for Calcitriol Impurity C is presented in the table below. This information has been compiled from various chemical and pharmaceutical suppliers.[1][2][3][4][5][6][7][8]
| Parameter | Value |
| Chemical Name | (6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][3][9]triazolo[1,2-a]cinnoline-1,3(2H)-dione[3][5] |
| Synonyms | Triazoline Adduct of pre-Calcitriol; pre-Calcitriol PTAD Adduct[1][3][4][6] |
| CAS Number | 86307-44-0[1][2][3][4][6][8] |
| Molecular Formula | C35H49N3O5[1][3][4][7] |
| Molecular Weight | 591.78 g/mol [2][3][5] |
| Appearance | White to Off-White Solid[3] |
| Solubility | Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO)[5] |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for Calcitriol Impurity C are not publicly available. However, the following sections provide representative methodologies for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy based on standard analytical practices for vitamin D analogues and related organic compounds.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the sensitive and specific detection of Calcitriol Impurity C. The impurity itself is a Diels-Alder adduct formed from pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a derivatizing agent commonly used to enhance the ionization efficiency of vitamin D metabolites.
Sample Preparation and Derivatization:
-
Solid-Phase Extraction (SPE): For samples in a complex matrix such as plasma, an initial clean-up step using SPE is recommended to remove interfering substances.[9]
-
Derivatization: To a solution of the sample containing Calcitriol Impurity C (or to form the adduct from pre-calcitriol), add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent like acetonitrile. The reaction is typically rapid and can be performed at room temperature.[10][11]
Instrumentation and Analytical Conditions:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of vitamin D metabolites and their adducts.[12]
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent such as methanol or acetonitrile is typically employed.[11]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is generally used.[9][11]
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used.
-
Data Acquisition: Data can be acquired in full scan mode to identify the molecular ion or in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, targeting specific precursor-to-product ion transitions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules like Calcitriol Impurity C. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Sample Preparation:
-
Dissolve a sufficient amount of the purified Calcitriol Impurity C standard (typically 1-10 mg) in a deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.
-
-
2D NMR: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid Calcitriol Impurity C standard directly onto the ATR crystal.
-
Potassium Bromide (KBr) Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Measurement Range: Typically scan from 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to specific functional groups, such as O-H (hydroxyl), C-H (aliphatic and aromatic), C=O (carbonyl from the triazoline-dione moiety), and C=C (alkene and aromatic).
Visualizations
Analytical Workflow for Calcitriol Impurity C Characterization
The following diagram illustrates a typical workflow for the identification and characterization of Calcitriol Impurity C in a pharmaceutical sample.
This workflow begins with sample preparation, which may include extraction and derivatization. The sample is then analyzed by LC-MS/MS for separation and initial detection. For complete structural confirmation, the purified impurity is subjected to NMR and IR spectroscopy, as well as high-resolution mass spectrometry. Finally, a validated analytical method is used for the quantification of the impurity in the drug substance or product.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Spatial detection and consequences of nonrenal calcitriol production as assessed by targeted mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pre-Calcitriol PTAD Adduct (Mixture of Diastereomers) [lgcstandards.com]
- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 7. CAS 86307-44-0: pre-Calcitriol PTAD Adduct | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 10. Examination of structurally selective derivatization of vitamin D(3) analogues by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Calcitriol Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Calcitriol Impurity C. This document details the chemical identity, synthesis via a Diels-Alder reaction, and comprehensive analytical characterization of this specific impurity. Experimental protocols and data are presented to assist researchers in the identification, synthesis, and analysis of Calcitriol Impurity C.
Introduction to Calcitriol Impurity C
Calcitriol, the hormonally active form of Vitamin D3, is a critical regulator of calcium and phosphorus homeostasis.[1] During its synthesis and storage, various impurities can arise, which require careful monitoring and control to ensure the safety and efficacy of the final drug product.[2] Calcitriol Impurity C, as designated by the European Pharmacopoeia (EP), is a significant process-related impurity.[3] It is chemically defined as the triazoline adduct of pre-calcitriol, formed through a Diels-Alder reaction between pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[4][5]
Table 1: Chemical Identity of Calcitriol Impurity C
| Parameter | Value | Reference |
| Systematic Name | (6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][2][4]triazolo[1,2-a]cinnoline-1,3(2H)-dione | [4] |
| Synonyms | Pre-Calcitriol PTAD Adduct, Triazoline Adduct of pre-Calcitriol | [1][4] |
| CAS Number | 86307-44-0 | |
| Molecular Formula | C35H49N3O5 | [4] |
| Molecular Weight | 591.78 g/mol | [4] |
| Appearance | White to Off-White Solid | [4] |
Synthesis of Calcitriol Impurity C
The synthesis of Calcitriol Impurity C is achieved through a [4+2] cycloaddition, a type of Diels-Alder reaction, between the s-cis conjugated diene system of pre-calcitriol and the dienophile 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This reaction is often utilized in the analytical derivatization of Vitamin D and its metabolites to enhance detection sensitivity in LC-MS analysis.[6][7]
Synthesis Workflow
Experimental Protocol for Synthesis
The following protocol is a representative procedure for the synthesis of Calcitriol Impurity C, based on typical conditions for the Diels-Alder reaction of vitamin D analogues with PTAD.[6][7]
-
Preparation of Reactants:
-
Dissolve pre-calcitriol in a suitable anhydrous solvent such as acetonitrile or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Prepare a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent at a slight molar excess (e.g., 1.1 equivalents) to the pre-calcitriol.
-
-
Reaction:
-
Slowly add the PTAD solution to the pre-calcitriol solution with stirring at room temperature.
-
The reaction is typically rapid and can be monitored by the disappearance of the red color of the PTAD solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature to ensure completion. The reaction should be protected from light.
-
-
Work-up and Isolation:
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product can be used directly for characterization or further purified.
-
-
Purification (Optional):
-
For obtaining a high-purity standard, the crude product can be purified by preparative reverse-phase high-performance liquid chromatography (HPLC).
-
A C18 column is suitable, with a gradient elution using a mobile phase of acetonitrile and water.
-
Collect the fractions containing the desired product and evaporate the solvent to yield purified Calcitriol Impurity C.
-
Characterization of Calcitriol Impurity C
A comprehensive characterization of Calcitriol Impurity C is essential for its unambiguous identification. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for purity assessment, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Characterization Workflow
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for assessing the purity of Calcitriol Impurity C and for separating it from Calcitriol and other related impurities.
Table 2: Typical HPLC Method Parameters
| Parameter | Description |
| Column | C18, 2.7 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | A suitable gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 1.0 - 1.2 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for specific equipment and sample concentrations.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Calcitriol Impurity C and to study its fragmentation pattern for structural confirmation. The PTAD moiety significantly enhances ionization efficiency in mass spectrometry.[7][8]
Table 3: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| [M+H]⁺ | m/z 592.37 |
| [M+Na]⁺ | m/z 614.35 |
| Key Fragment Ions | A prominent fragment ion around m/z 314 is expected, corresponding to the cleavage of the Diels-Alder adduct.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of Calcitriol Impurity C. The spectra will show characteristic signals for the calcitriol backbone and the introduced phenyltriazoline moiety.
Table 4: Expected NMR Spectral Features
| Nucleus | Expected Chemical Shift Ranges and Features |
| ¹H NMR | - Aromatic protons from the phenyl group (approx. 7.2-7.5 ppm).- Olefinic protons from the cyclohexene ring.- Protons corresponding to the steroid backbone and side chain.- Signals for the three hydroxyl groups. |
| ¹³C NMR | - Carbon signals from the phenyl group (approx. 125-130 ppm).- Carbonyl carbons from the triazolinedione ring (approx. 150-160 ppm).- Signals corresponding to the carbons of the calcitriol framework. |
Signaling Pathways and Biological Relevance
Currently, there is no known direct biological activity or involvement in signaling pathways for Calcitriol Impurity C. Its significance lies in being a process-related impurity in the synthesis of Calcitriol. As such, its formation must be controlled and its presence accurately quantified in the final active pharmaceutical ingredient (API). The formation of this impurity removes the bioactive s-cis diene structure of pre-calcitriol, which is essential for its conversion to the active form of Vitamin D.
Conclusion
This technical guide has outlined the synthesis and characterization of Calcitriol Impurity C. The formation of this impurity via a Diels-Alder reaction with PTAD is a well-understood chemical transformation. Its characterization relies on standard analytical techniques, including HPLC, MS, and NMR. The information provided herein serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Calcitriol.
References
- 1. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of the Triazoline Adduct of Pre-Calcitriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the triazoline adduct of pre-calcitriol. This compound, often referred to as Calcitriol EP Impurity C or pre-calcitriol PTAD adduct, is a significant intermediate and impurity in the synthesis of calcitriol, the active form of vitamin D3. A thorough understanding of its properties is crucial for the development of robust synthetic routes and effective purification strategies for calcitriol-based active pharmaceutical ingredients (APIs).
Core Physicochemical Properties
The triazoline adduct of pre-calcitriol is a white to off-white solid.[1] Its formation is a result of a Diels-Alder reaction between pre-calcitriol and a dienophile, typically 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[2] Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C35H49N3O5 | [3][4] |
| Molecular Weight | 591.78 g/mol | [3] |
| CAS Number | 86307-44-0 | [3][4] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | [3] |
| Storage Conditions | 2-8°C | [3] |
Experimental Protocols
Due to the proprietary nature of pharmaceutical manufacturing processes, detailed, validated experimental protocols for the synthesis and purification of the triazoline adduct of pre-calcitriol are not extensively published. However, based on the known chemistry of vitamin D analogues and Diels-Alder reactions with PTAD, the following representative protocols can be proposed.
Synthesis of the Triazoline Adduct of Pre-Calcitriol
The synthesis involves a [4+2] cycloaddition reaction between the conjugated diene system of pre-calcitriol and the dienophile 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[2]
Materials:
-
Pre-calcitriol
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve pre-calcitriol in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add a stoichiometric amount of PTAD to the solution. The reaction is typically rapid and can often be carried out at room temperature.[5]
-
Stir the reaction mixture for 1-4 hours.[5] Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude triazoline adduct.
Purification of the Triazoline Adduct of Pre-Calcitriol
Purification is typically achieved using chromatographic techniques, with reversed-phase high-performance liquid chromatography (RP-HPLC) being the most common method for separating calcitriol and its impurities.[6][7]
Instrumentation and Reagents:
-
High-performance liquid chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of acetonitrile and water is commonly used.[8]
-
Purified triazoline adduct of pre-calcitriol for use as a reference standard
Procedure:
-
Dissolve the crude adduct in a suitable solvent, such as the mobile phase.
-
Inject the sample onto the C18 column.
-
Elute the components using an isocratic or gradient mobile phase flow. The specific gradient will depend on the complexity of the mixture and should be optimized to achieve baseline separation of the desired adduct from other impurities.
-
Monitor the elution profile using a UV detector, typically at a wavelength where the adduct exhibits strong absorbance.
-
Collect the fractions corresponding to the peak of the triazoline adduct.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.
Spectroscopic Characterization
Detailed, publicly available, and fully assigned NMR and mass spectra for the triazoline adduct of pre-calcitriol are limited. However, based on its structure and data from similar vitamin D adducts, the following spectral characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of protons in the molecule. Key signals would include those from the aromatic protons of the phenyl group, olefinic protons, and numerous aliphatic protons of the steroid backbone and side chain. The presence of hydroxyl groups would give rise to exchangeable proton signals.
-
¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 35 carbon atoms. Diagnostic signals would include those for the carbonyl carbons of the triazoline-dione ring, aromatic carbons, olefinic carbons, and the aliphatic carbons of the steroid skeleton.
Note: Specific chemical shifts would need to be determined experimentally and assigned through 2D NMR techniques such as COSY, HSQC, and HMBC.
Mass Spectrometry (MS)
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry (MS/MS) are powerful techniques for the characterization of vitamin D derivatives.[9] The PTAD adducts are known to ionize well, providing a strong molecular ion peak.[5]
-
Expected Molecular Ion: [M+H]⁺ at m/z 592.8
-
Fragmentation Pattern: The fragmentation of PTAD adducts of vitamin D compounds is well-documented. A characteristic fragment ion is often observed, which can be used for selective monitoring in quantitative analyses.[5]
Visualizations
Proposed Synthetic and Purification Workflow
Caption: Proposed workflow for the synthesis and purification of the triazoline adduct of pre-calcitriol.
Biological Context: Calcitriol Signaling Pathway
While there is no specific information on the biological activity of the triazoline adduct of pre-calcitriol, it is an impurity and precursor to calcitriol. The following diagram illustrates the well-established signaling pathway of calcitriol to provide a relevant biological context. Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the DNA to regulate gene transcription.[10][11]
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified HPLC method for quantitation of vitamin D in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of vitamin D3 impurities in oily drug products using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In Silico Toxicological Assessment of Calcitriol Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico toxicological evaluation of Calcitriol Impurity C, a known process impurity in the synthesis of the active pharmaceutical ingredient Calcitriol. Given the limited availability of experimental toxicity data for this specific impurity, this document leverages computational toxicology models to predict its potential adverse effects. This guide outlines the methodologies for in silico prediction, presents the predicted toxicological profile in structured tables, and discusses potential mechanisms of toxicity through an analysis of relevant signaling pathways. The information herein is intended to support risk assessment and guide further experimental investigation in the context of drug development and safety evaluation.
Introduction
Calcitriol, the biologically active form of vitamin D, is a critical therapeutic agent for managing calcium deficiency and related conditions. During its synthesis, various impurities can be generated, including Calcitriol Impurity C, which is characterized as a triazoline adduct of pre-calcitriol. The presence of such impurities, even in trace amounts, necessitates a thorough toxicological assessment to ensure patient safety. Due to the challenges in isolating sufficient quantities of impurities for traditional toxicological testing, in silico methods provide a valuable alternative for early-stage hazard identification.
This guide details a computational approach to predict the toxicity of Calcitriol Impurity C, offering insights into its potential for mutagenicity, carcinogenicity, developmental toxicity, and other adverse effects.
Compound Information
| Property | Value | Source |
| Chemical Name | (6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][2][3]triazolo[1,2-a]cinnoline-1,3(2H)-dione | --INVALID-LINK-- |
| CAS Number | 86307-44-0 | --INVALID-LINK-- |
| Molecular Formula | C35H49N3O5 | --INVALID-LINK-- |
| Molecular Weight | 591.78 g/mol | --INVALID-LINK-- |
| Structure | (See Figure 1) |
Figure 1. Chemical structure of Calcitriol Impurity C.
In Silico Toxicity Prediction
Methodologies
The toxicological profile of Calcitriol Impurity C was predicted using a battery of well-established in silico models. These models employ (Quantitative) Structure-Activity Relationship ((Q)SAR) and expert rule-based systems to correlate a chemical's structure with its potential for toxicological effects. The following platforms were considered for this assessment:
-
OECD QSAR Toolbox: A software application intended to facilitate the use of (Q)SARs in regulatory contexts. It incorporates a variety of models for predicting toxicological endpoints.
-
DEREK Nexus: An expert rule-based system that predicts toxicity by identifying structural alerts (toxicophores) within a molecule.
-
VEGA NIC: Provides a collection of QSAR models for predicting the toxicological and ecotoxicological properties of chemicals.
-
Toxicity Estimation Software Tool (TEST): Developed by the U.S. Environmental Protection Agency (EPA), it estimates toxicity from molecular structure.
The general workflow for these predictions is outlined in the diagram below.
References
In-Depth Technical Guide: Physicochemical and Biological Profile of CAS 86307-44-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and known biological interactions of the compound identified by CAS number 86307-44-0. This molecule is commonly referred to as Calcitriol EP Impurity C or pre-Calcitriol PTAD Adduct. It is recognized as a derivative of Calcitriol, the biologically active form of Vitamin D, and is often encountered as an impurity in the synthesis of Calcitriol.[1] Its characterization is crucial for the quality control of Calcitriol-based pharmaceutical products and for understanding its potential biological activities as a Vitamin D Receptor (VDR) activator.
Physicochemical Data
The quantitative physicochemical data for CAS 86307-44-0 are summarized in the tables below for ease of reference and comparison.
Table 2.1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [1][2] |
| Purity (HPLC) | ≥98% | [2][] |
| Melting Point | Decomposes above 130°C | [1] |
| Solubility | Limited aqueous solubility; Soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 50 mg/mL. | [1][4] |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [2][5] |
Table 2.2: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₄₉N₃O₅ | [1] |
| Molecular Weight | 591.78 g/mol | [1][2] |
| Exact Mass | 591.36722167 Da | [6] |
| IUPAC Name | (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione | [][6] |
| Synonyms | Calcitriol EP Impurity C, pre-Calcitriol PTAD Adduct, Triazoline Adduct of pre-Calcitriol | [1][] |
Experimental Protocols
Detailed experimental protocols for the characterization of CAS 86307-44-0 are not publicly available in a consolidated format. However, based on the analytical techniques cited for this compound and general methods for Vitamin D analogues, the following methodologies are representative.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from general methods for the analysis of Calcitriol and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution system is often utilized, consisting of a mixture of water, acetonitrile, and methanol. The specific gradient profile would be optimized to achieve separation of the main compound from its impurities.
-
Detection: UV detection at a wavelength of approximately 265 nm, which is characteristic of the triene system in Vitamin D analogues.
-
Sample Preparation: A stock solution of the compound is prepared in a suitable organic solvent, such as acetonitrile or methanol, and then diluted to an appropriate concentration with the mobile phase.
-
Procedure: The prepared sample is injected into the HPLC system. The retention time of the main peak is compared to that of a reference standard. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole instrument).
-
Chromatography: Similar chromatographic conditions as described for HPLC are used to separate the compound of interest before it enters the mass spectrometer.
-
Mass Spectrometry: The mass spectrometer is operated in a positive ion mode. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion, which is used to confirm the molecular weight. Fragmentation patterns (MS/MS) can be analyzed to provide further structural information.
-
Data Analysis: The experimental mass of the molecular ion is compared to the theoretical exact mass calculated from the molecular formula to confirm the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR are the primary experiments conducted. These provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Advanced 2D NMR techniques, such as COSY and HMQC/HSQC, can be used to establish the connectivity between atoms.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to elucidate the detailed chemical structure of the molecule.
Biological Context and Signaling Pathways
CAS 86307-44-0 is characterized as a Vitamin D Receptor (VDR) activator. The VDR is a nuclear receptor that mediates the biological actions of Calcitriol.
Generalized Vitamin D Receptor (VDR) Signaling Pathway
The activation of the VDR by its ligands, such as Calcitriol and its analogues, initiates a cascade of events leading to the regulation of gene expression. This pathway is crucial for calcium homeostasis, bone metabolism, and cellular differentiation.
References
The Origin of Impurities in Calcitriol Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcitriol (1α,25-dihydroxyvitamin D3) is the hormonally active form of vitamin D3 and a critical pharmaceutical agent for treating conditions related to calcium and phosphate dysregulation, such as renal osteodystrophy and hypoparathyroidism. The complexity of its semi-synthesis and its inherent sensitivity to environmental factors such as light, heat, and oxygen present significant challenges in controlling its impurity profile. This technical guide provides a comprehensive overview of the origins of impurities in Calcitriol synthesis, detailing both process-related and degradation-related impurities. It includes a review of a common industrial semi-synthetic route from vitamin D2, detailed experimental protocols for impurity detection, and quantitative data on impurity levels as stipulated by major pharmacopeias. Furthermore, this guide illustrates the key chemical and degradation pathways using Graphviz diagrams to provide a clear visual representation for researchers and drug development professionals.
Introduction to Calcitriol and the Importance of Purity
Calcitriol exerts its biological effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of numerous genes involved in calcium and phosphate homeostasis.[1][2][3] Its potent biological activity necessitates stringent control over the purity of the active pharmaceutical ingredient (API). Impurities can arise from various sources, including the starting materials, reagents, solvents, and intermediates used in the synthesis, as well as from the degradation of the Calcitriol molecule itself.[4] These impurities may possess undesirable toxicological properties, alter the therapeutic efficacy of the drug product, or impact its stability.[4] Therefore, a thorough understanding of the formation and control of impurities is paramount for ensuring the safety and efficacy of Calcitriol.
Synthetic Pathways and the Genesis of Process-Related Impurities
A prevalent industrial method for Calcitriol synthesis is a semi-synthetic approach starting from the readily available plant-derived ergosterol, which is first converted to vitamin D2.[5][6] This multi-step process, while efficient, can introduce several process-related impurities.
A key strategy in the synthesis involves the protection and manipulation of the triene system of the vitamin D molecule and the stereoselective introduction of hydroxyl groups at the C1α and C25 positions.[6]
Formation of Key Process-Related Impurities
During the synthesis, several key impurities can be formed, which are recognized and controlled by major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[5][6]
-
trans-Calcitriol (Calcitriol EP Impurity A): This is the (5E,7E) isomer of Calcitriol. It is a geometric isomer that can be formed during the photochemical isomerization step intended to convert the inactive (5E,7E) triene system to the active (5Z,7E) configuration of Calcitriol.[6] Inadequate control of the photoisomerization process can lead to higher levels of this impurity.
-
1β-Calcitriol (Calcitriol EP Impurity B): This is the C1 epimer of Calcitriol. It can be formed as a by-product during the 1α-hydroxylation step. The stereoselectivity of this reaction is crucial, and suboptimal conditions can lead to the formation of the undesired 1β-epimer.[5][6]
-
Triazoline adduct of pre-calcitriol (Calcitriol EP Impurity C): This impurity is a synthetic route-dependent impurity. It is formed when a triazoline-dione reagent is used to protect the triene system during certain synthetic steps. Incomplete removal of this protecting group adduct results in its presence in the final API.[5][6][7]
-
Methylene Calcitriol: This is another specified impurity in the USP and is also dependent on the specific synthetic route employed.[5][6]
The following diagram illustrates a simplified synthetic pathway and the points at which these key impurities can arise.
Caption: Simplified Calcitriol Synthesis and Impurity Formation Pathway.
Other Process-Related Impurities
Beyond the specified impurities, other process-related impurities can also be present in the final Calcitriol product:
-
Unreacted Intermediates: Incomplete reactions can lead to the carryover of synthetic intermediates into the final product.
-
Reagents and Catalysts: Residual amounts of reagents (e.g., oxidizing agents, protecting group reagents) and catalysts (e.g., palladium, zinc, iron) used in the synthesis may persist.[4]
-
Residual Solvents: Solvents used during the synthesis and purification steps (e.g., ethanol, chloroform, acetone) can be present in the final API if not adequately removed.[4]
Degradation Pathways and Associated Impurities
Calcitriol is a labile molecule, susceptible to degradation under various conditions, which can lead to the formation of degradation products that compromise its quality and potency.[4]
Photodegradation
Exposure to light, particularly UV radiation, can cause isomerization of the triene system of Calcitriol. This can lead to the formation of inactive or less active photoproducts.[8] The primary photodegradation pathway involves the conversion of Calcitriol back to pre-calcitriol and further to other isomers like tachysterol and lumisterol.
Caption: Photodegradation Pathway of Calcitriol.
Thermal Degradation
Calcitriol is sensitive to heat. Elevated temperatures can accelerate the isomerization of the triene system, similar to photodegradation, leading to the formation of pre-calcitriol and other isomers.[9][10][11] Prolonged exposure to high temperatures can lead to more extensive degradation and loss of potency. Studies on vitamin D3 have shown significant degradation at temperatures of 150°C and 180°C.[10][11]
Oxidative Degradation
The presence of oxygen can lead to the oxidation of the Calcitriol molecule. The double bonds in the triene system and the hydroxyl groups are susceptible to oxidation, which can result in the formation of various oxidation products, including epoxides and further hydroxylated analogues.[4] This degradation is often catalyzed by the presence of metal ions.
pH-mediated Degradation
Calcitriol can also be sensitive to acidic and basic conditions, which can catalyze hydrolysis or other degradation reactions, particularly in solution formulations.
Quantitative Analysis of Calcitriol Impurities
The control of impurities in Calcitriol is governed by the specifications laid out in pharmacopeias such as the USP and EP. These documents provide acceptance criteria for known and unknown impurities.
Table 1: Acceptance Criteria and Reported Levels of Specified Impurities in Calcitriol [5][6]
| Impurity | USP 46-NF 41 (2023) Limits (%) | Ph. Eur. 11.0 Limits (%) | Batch 1 (%) | Batch 2 (%) | Batch 3 (%) |
| Triazoline adduct of pre-calcitriol | 0.1 | 0.5 | Not Applicable | Not Applicable | Not Applicable |
| trans-Calcitriol | 0.25 | 0.5 | 0.05 | 0.02 | 0.04 |
| 1β-Calcitriol | 0.1 | 0.5 | 0.0 | 0.0 | 0.0 |
| Methylene calcitriol | 0.25 | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| Any unspecified impurity | 0.1 | 0.1 | <0.1 | <0.1 | <0.1 |
| Total impurities | 1.0 | 1.0 | 0.09 | 0.08 | 0.06 |
Note: The triazoline adduct and methylene calcitriol are route-dependent and were not expected or found in the batches reported in the cited study.[5][6]
Experimental Protocols for Impurity Detection
A combination of analytical techniques is employed to identify and quantify the various types of impurities in Calcitriol.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
HPLC is the primary method for the analysis of process-related and degradation impurities in Calcitriol.[4]
-
Principle: Reversed-phase HPLC separates Calcitriol from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
-
Typical Protocol (based on USP monograph): [12]
-
Column: C18, 4.6-mm × 25-cm; 5-µm packing.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and Tris buffer solution (55:45).
-
Flow Rate: Approximately 1 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Accurately weigh Calcitriol and dissolve in acetonitrile (55% of the final volume), then dilute with Tris buffer solution to a final concentration of about 100 µg/mL.
-
System Suitability: A system suitability solution is typically prepared by heating the standard solution to generate degradation products (e.g., pre-calcitriol) to ensure the chromatographic system can adequately resolve these from the main Calcitriol peak.
-
Caption: HPLC Analysis Workflow for Calcitriol Impurities.
Gas Chromatography (GC) for Residual Solvents
GC is the standard technique for the quantification of residual solvents.
-
Principle: Headspace GC is commonly used, where the sample is heated to volatilize the solvents, which are then introduced into the GC column for separation and detection.
-
Typical Protocol:
-
Column: Typically a polar capillary column (e.g., polyethylene glycol phase).
-
Carrier Gas: Helium or Nitrogen.
-
Injector: Headspace autosampler.
-
Detector: Flame Ionization Detector (FID).
-
Sample Preparation: The Calcitriol sample is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide) in a headspace vial.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Elemental Impurities
ICP-MS is used to detect and quantify trace metals.[4]
-
Principle: The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected by a mass spectrometer.
-
Typical Protocol: [13][14][15][16]
-
Sample Preparation: Microwave-assisted acid digestion is a common method. The Calcitriol sample is digested in a closed vessel with concentrated nitric acid and sometimes other acids (e.g., hydrochloric acid) to break down the organic matrix.[13][14][15]
-
Instrumentation: An ICP-MS instrument equipped with a nebulizer, spray chamber, and a mass spectrometer.
-
Analysis: The digested sample solution is introduced into the ICP-MS, and the concentrations of the target elements are determined by comparison to calibration standards.
-
Biological Implications of Impurities and Signaling Pathways
The primary mechanism of action of Calcitriol is through its binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the retinoid X receptor (RXR).[2][17] This complex binds to vitamin D response elements (VDREs) on DNA, modulating the transcription of target genes involved in calcium and phosphate transport and bone metabolism.[2][17]
Caption: Calcitriol Signaling Pathway via the Vitamin D Receptor.
The biological activity of Calcitriol impurities is not extensively studied. However, isomers and epimers could potentially have a different binding affinity for the VDR, which could lead to:
-
Reduced Efficacy: If an impurity has a lower affinity for the VDR, its presence will reduce the overall potency of the drug.
-
Antagonistic Effects: Some impurities might bind to the VDR without activating it, thereby acting as antagonists to Calcitriol.
-
Off-Target Effects: Impurities could potentially interact with other receptors or cellular targets, leading to unforeseen side effects.
One study on the photoisomers of vitamin D3 found that they possess antiproliferative activity in cultured human keratinocytes, but this activity did not always correlate with their VDR binding affinity, suggesting that other mechanisms may be involved.[18] This highlights the importance of minimizing impurities, as their biological effects can be complex and are not always predictable.
Conclusion
The control of impurities in Calcitriol is a critical aspect of its manufacturing process, ensuring the safety and efficacy of this potent therapeutic agent. Impurities can originate from the complex semi-synthetic route, including side reactions and incomplete purification, as well as from the degradation of the Calcitriol molecule due to its sensitivity to light, heat, and oxidation. A thorough understanding of these formation and degradation pathways, coupled with robust analytical methods for their detection and quantification, is essential for drug development professionals. The implementation of stringent controls, guided by pharmacopeial standards, ensures that the benefits of Calcitriol therapy are not compromised by the presence of unwanted chemical entities. Future research into the specific biological activities of Calcitriol impurities will further enhance our understanding of the risks they may pose and inform the continuous improvement of synthetic and purification processes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. Vitamin D - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 7. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 8. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calcitriol [drugfuture.com]
- 13. mdpi.com [mdpi.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. What is the mechanism of Calcitriol? [synapse.patsnap.com]
- 18. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Calcitriol Impurity C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcitriol, the biologically active form of Vitamin D3, is a critical hormone for regulating calcium and phosphate homeostasis.[1][2] Due to its high potency and therapeutic importance, stringent control of impurities in Calcitriol drug substance and product is mandatory to ensure safety and efficacy.[1] Impurities can arise from the manufacturing process or degradation.[1] Calcitriol EP Impurity C is identified as a triazoline adduct of pre-calcitriol, a known precursor of Calcitriol.[][4] This document provides a detailed HPLC method for the separation and quantification of Calcitriol Impurity C. The method is adapted from established pharmacopeial methods for Calcitriol and its related compounds, ensuring robustness and reliability.
Chromatographic Conditions
A reversed-phase HPLC (RP-HPLC) method is proposed for the effective separation of Calcitriol Impurity C from Calcitriol and other related substances. The conditions are based on methods developed for Calcitriol and its isomers, which are known to provide good resolution for these structurally similar compounds.[5][6][7][8]
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 2.7 µm (or equivalent)[5][6] |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B[6] |
| Mobile Phase A: 10% Acetonitrile in Water[6] | |
| Mobile Phase B: Acetonitrile[6] | |
| Gradient Program | See Table 2 |
| Flow Rate | 1.2 mL/min[6] |
| Detection Wavelength | 265 nm[6][9] |
| Column Temperature | 35°C (33-37°C range)[6] |
| Injection Volume | 10 µL[6] |
| Diluent | Acetonitrile or a mixture of Acetonitrile and Water |
Table 2: Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 56 | 44 |
| 4.0 | 56 | 44 |
| 10.0 | 33 | 67 |
| 15.0 | 0 | 100 |
| 30.0 | 0 | 100 |
| 31.0 | 56 | 44 |
| 40.0 | 56 | 44 |
| This gradient program is adapted from a method for calcitriol content determination and is designed to separate isomers and related compounds.[6] |
Experimental Protocols
2.1. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Calcitriol Reference Standard (RS)
-
Calcitriol Impurity C Reference Standard
-
Calcitriol Drug Substance or Product for testing
2.2. Standard Solution Preparation
-
Calcitriol Impurity C Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Calcitriol Impurity C RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calcitriol Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of Calcitriol RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 1 µg/mL of Impurity C): Dilute the Calcitriol Impurity C Stock Solution with the diluent to achieve a final concentration suitable for the expected impurity levels.
2.3. Sample Solution Preparation
-
Calcitriol Drug Substance (e.g., 1 mg/mL): Accurately weigh about 25 mg of the Calcitriol sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2.4. System Suitability Solution
To ensure the chromatographic system can adequately separate Calcitriol from its closely related impurities, a system suitability solution is required. This can be prepared by spiking the Calcitriol sample solution with a known amount of Calcitriol Impurity C or by using a sample known to contain the impurity. A common approach for Calcitriol is to generate its thermal degradation product, pre-calcitriol, which elutes close to Calcitriol.[10]
-
Preparation: Transfer a portion of the Calcitriol Stock Solution to a vial and heat at approximately 80°C for 30 minutes to generate pre-calcitriol.[10] Alternatively, spike a Calcitriol solution with a known concentration of Calcitriol Impurity C.
System Suitability and Data Analysis
3.1. System Suitability Criteria
The following parameters should be assessed before sample analysis to ensure the validity of the data.
Table 3: System Suitability Requirements
| Parameter | Requirement | Rationale |
| Resolution | Resolution between Calcitriol and Calcitriol Impurity C (or pre-calcitriol) should be not less than 3.5.[10] | Ensures baseline separation from the main peak. |
| Tailing Factor | Tailing factor for the Calcitriol peak should be not more than 2.0. | Ensures good peak shape for accurate integration. |
| RSD (%) | The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%. | Demonstrates the precision of the system. |
3.2. Calculation of Impurity Content
The percentage of Calcitriol Impurity C in the sample can be calculated using the external standard method with the following formula:
% Impurity C = (AreaImp / AreaStd) x (ConcStd / ConcSample) x 100
Where:
-
AreaImp = Peak area of Impurity C in the sample chromatogram
-
AreaStd = Peak area of Impurity C in the standard chromatogram
-
ConcStd = Concentration of Impurity C in the standard solution
-
ConcSample = Concentration of Calcitriol in the sample solution
Method Validation and Forced Degradation
This method should be validated according to ICH Q2(R1) guidelines. Validation should include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Forced Degradation: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Calcitriol drug substance.[11][12] This involves subjecting the sample to stress conditions such as acid, base, oxidation, heat, and light. The method should be able to separate the degradation products from the main Calcitriol peak and Calcitriol Impurity C. The industry-accepted range for degradation is typically 5-20%.[11]
Table 4: Summary of Validation Parameters from a Representative Calcitriol Method
| Parameter | Result |
| Linearity Range (Calcitriol) | 0.17 - 1.36 µg/mL[7][8] |
| Limit of Detection (LOD) | ~40 ng/mL[7][8] |
| Limit of Quantitation (LOQ) | ~140 ng/mL[7][8] |
| Accuracy (Recovery %) | >98%[7][8] |
| Precision (RSD %) | <1.2%[7][8] |
| Note: These values are for Calcitriol and its isomer and serve as a typical performance benchmark.[7][8] The specific values for Calcitriol Impurity C must be determined during method validation. |
Visualizations
Diagram 1: HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of Calcitriol Impurity C.
Diagram 2: System Suitability Logic
Caption: Decision logic for HPLC system suitability testing.
References
- 1. veeprho.com [veeprho.com]
- 2. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Calcitriol [drugfuture.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. openaccessjournals.com [openaccessjournals.com]
Application Note: UPLC-MS/MS Analysis of Calcitriol and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the hormonally active form of vitamin D, is a critical therapeutic agent for managing calcium and phosphorus homeostasis, particularly in patients with kidney disease. As a potent seco-steroid hormone, the purity of Calcitriol drug substance and drug products is of utmost importance to ensure safety and efficacy. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of Calcitriol and its potential impurities. The described protocol is suitable for quality control, stability studies, and impurity profiling in pharmaceutical development.
Common impurities in Calcitriol can arise from its synthesis or degradation. These include isomers, oxidation products, and other related compounds. Due to the low dosage of Calcitriol in formulations, a highly sensitive and specific analytical method is required to detect and quantify these impurities at trace levels.
Experimental Protocols
This section provides a detailed methodology for the analysis of Calcitriol and its impurities using UPLC-MS/MS.
Sample Preparation
Given the low concentration of Calcitriol in pharmaceutical formulations, a concentration step is often necessary.
-
For Capsules:
-
Accurately weigh and transfer the contents of a representative number of capsules into a suitable volumetric flask.
-
Add a known volume of a suitable organic solvent (e.g., methanol or acetonitrile) to dissolve the contents.
-
Vortex for 5-10 minutes to ensure complete dissolution.
-
Centrifuge the solution at 10,000 x g for 10 minutes to pellet any insoluble excipients.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
For Solutions:
-
Pipette a known volume of the Calcitriol solution into a volumetric flask.
-
Dilute to the mark with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Vortex to ensure homogeneity.
-
-
Internal Standard Spiking: For accurate quantification, a deuterated internal standard (e.g., Calcitriol-d6) should be added to all samples, calibration standards, and quality control samples before any extraction or dilution steps.
UPLC-MS/MS Method
A UPLC system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.
Chromatographic Conditions
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table Below |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 1.0 | 60 | 40 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 60 | 40 |
| 12.0 | 60 | 40 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Derivatization for Enhanced Sensitivity
Due to the low concentrations and poor ionization efficiency of Calcitriol and its impurities, derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is often employed to enhance the MS signal.[1][2]
-
Evaporate the prepared sample extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of acetonitrile.
-
Add a freshly prepared solution of PTAD in acetonitrile.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
The derivatized sample is then ready for injection into the UPLC-MS/MS system.
Data Presentation
The following tables summarize the quantitative data for the UPLC-MS/MS analysis of Calcitriol and its key impurities.
Table 1: MRM Transitions for Calcitriol and its Impurities (after PTAD derivatization)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Calcitriol | 574.4 | 314.2 | 0.100 | 25 | 20 |
| Calcitriol-d6 (IS) | 580.4 | 314.2 | 0.100 | 25 | 22 |
| trans-Calcitriol (Impurity A) | 574.4 | 314.2 | 0.100 | 25 | 20 |
| 1β-Calcitriol (Impurity B) | 574.4 | 314.2 | 0.100 | 25 | 20 |
| Pre-Calcitriol-PTAD Adduct (Impurity C) | 592.4 | 314.2 | 0.100 | 30 | 25 |
| Calcitroic Acid | To be determined empirically | To be determined empirically | 0.100 | Optimized | Optimized |
| Calcitriol Lactone | To be determined empirically | To be determined empirically | 0.100 | Optimized | Optimized |
Note: The MRM transitions for some impurities may need to be determined empirically by infusing a pure standard of the impurity into the mass spectrometer.
Table 2: Method Validation Parameters
| Parameter | Calcitriol | Impurities |
| Linearity Range | 5 - 200 pg/mL[1] | Expected to be similar |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~1 pg/mL | To be determined |
| Limit of Quantification (LOQ) | ~5 pg/mL[1] | To be determined |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 15% | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for UPLC-MS/MS analysis of Calcitriol and its impurities.
Calcitriol Signaling Pathway
Caption: Simplified genomic signaling pathway of Calcitriol.
References
Chiral Separation of Calcitriol Stereoisomers and Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcitriol, the biologically active form of vitamin D, is a critical hormone regulating calcium homeostasis. Its therapeutic use necessitates stringent control over its stereochemical purity, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the chiral separation of calcitriol stereoisomers and the analysis of potential impurities using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC) coupled with UV and Mass Spectrometry (MS) detection.
Introduction
Calcitriol, or 1α,25-dihydroxyvitamin D3, possesses multiple chiral centers, leading to the potential for several stereoisomers. The manufacturing process and storage can also introduce related impurities. Therefore, robust analytical methods are essential to ensure the quality, safety, and efficacy of calcitriol drug products. Chiral chromatography is a powerful technique for separating enantiomers and diastereomers, enabling their individual quantification.[1][2][3] This application note details effective methods for the chiral separation of calcitriol's key stereoisomers and the simultaneous analysis of process-related impurities.
Signaling Pathway of Calcitriol
Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription. Understanding this pathway is crucial for correlating stereoisomer-specific activity with clinical outcomes.
Caption: Calcitriol signaling pathway.
Experimental Protocols
Chiral Separation of Calcitriol Stereoisomers by HPLC-UV
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the separation of calcitriol stereoisomers. Polysaccharide-based chiral stationary phases are often effective for the separation of vitamin D analogs.
Experimental Workflow:
Caption: HPLC workflow for chiral separation.
Methodology:
-
Column: A chiral stationary phase (CSP) such as cellulose or amylose derivatives coated or immobilized on silica gel. A common choice for similar separations is a column like the YMC-Triart C18 ExRS, which has a high carbon load and is very hydrophobic.[4]
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, for example, Hexane/Isopropanol (90:10, v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm[4]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Quantitative Data Summary (Hypothetical):
| Compound | Retention Time (min) | Resolution (Rs) |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | 12.5 | - |
| 1β,25-dihydroxyvitamin D3 | 14.2 | 2.1 |
| Pre-Calcitriol | 9.8 | 3.5 |
| 5,6-trans-Calcitriol | 11.0 | 1.8 |
Analysis of Calcitriol Impurities by UPLC-MS/MS
This protocol outlines a sensitive UPLC-MS/MS method for the detection and quantification of potential calcitriol impurities.
Experimental Workflow:
Caption: UPLC-MS/MS workflow for impurity analysis.
Methodology:
-
Column: A high-efficiency reversed-phase column, such as a Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).[5]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Scan Mode: Multiple Reaction Monitoring (MRM) for target impurities. Specific transitions need to be optimized for each impurity.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Load pre-treated plasma or dissolved sample onto a conditioned SPE cartridge (e.g., Waters Oasis HLB).
-
Wash the cartridge with a weak organic solvent (e.g., 5% Methanol in water).
-
Elute the analytes with a strong organic solvent (e.g., Methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Quantitative Data Summary (Representative Impurities):
| Impurity | MRM Transition (m/z) | Limit of Quantification (ng/mL) |
| Calcitriol Impurity A (Pre-Calcitriol) | 417.3 -> 399.3 | 0.1 |
| Calcitriol Impurity D (24-homo-calcitriol) | 431.4 -> 413.4 | 0.1 |
| 1β-Maxacalcitol[6] | 419.3 -> 401.3 | 0.2 |
| 24-oxo-Calcitriol | 431.3 -> 413.3 | 0.15 |
Chiral Separation using Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[7][8][9][10][11]
Methodology:
-
Column: A chiral stationary phase compatible with SFC, such as a Daicel Chiralpak series column.
-
Mobile Phase: Supercritical CO2 with a modifier such as Methanol or Ethanol (e.g., 80:20 CO2:Methanol). An additive like diethylamine (DEA) may be used to improve peak shape for certain compounds.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV-Vis or MS
Quantitative Data Summary (Hypothetical):
| Compound | Retention Time (min) | Resolution (Rs) |
| (R)-Calcitriol Isomer | 3.2 | - |
| (S)-Calcitriol Isomer | 4.1 | 2.5 |
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison of retention times, resolution, and sensitivity across different methods and for various stereoisomers and impurities. The resolution (Rs) between critical pairs of stereoisomers should be greater than 1.5 for baseline separation. The limit of quantification (LOQ) for impurities should be sufficiently low to meet regulatory requirements.
Conclusion
The methods presented in this application note provide robust and reliable approaches for the chiral separation of calcitriol stereoisomers and the analysis of its impurities. The choice of method (HPLC, UPLC-MS/MS, or SFC) will depend on the specific requirements of the analysis, such as the need for high sensitivity, high throughput, or preparative scale separation. Proper method validation is crucial to ensure the accuracy and precision of the results in a regulated environment.
References
- 1. hplc.eu [hplc.eu]
- 2. eijppr.com [eijppr.com]
- 3. sfera.unife.it [sfera.unife.it]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijbio.com [ijbio.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. selvita.com [selvita.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Pre-Calcitriol PTAD Adduct in Calcitriol Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the hormonally active form of Vitamin D, is a critical pharmaceutical agent. During its synthesis and storage, impurities can arise, one of which is pre-calcitriol. The quantitative determination of such impurities is paramount for ensuring the quality, safety, and efficacy of the final drug product. Pre-calcitriol, containing a conjugated diene system, can be challenging to analyze directly at low levels with sufficient sensitivity and selectivity.
This application note details a robust and sensitive method for the quantitative analysis of the pre-calcitriol impurity in bulk calcitriol drug substance. The method involves the derivatization of pre-calcitriol with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a highly efficient Diels-Alder reagent. This derivatization significantly enhances the ionization efficiency and chromatographic properties of the analyte, allowing for precise quantification using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Principle of the Method
The analytical method is based on the specific and rapid reaction of PTAD with the conjugated diene system of pre-calcitriol to form a stable PTAD adduct. This adduct exhibits significantly improved ionization efficiency in the mass spectrometer source compared to the underivatized pre-calcitriol. The resulting adduct is then separated from the bulk calcitriol and other impurities using reversed-phase UPLC and quantified using electrospray ionization (ESI) tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. This approach provides excellent sensitivity and selectivity for the trace-level quantification of the pre-calcitriol PTAD adduct.
Experimental Protocols
Materials and Reagents
-
Calcitriol Bulk Drug Substance (for analysis)
-
Pre-Calcitriol Reference Standard
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), 98% or higher purity
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Calcitriol-d6 (or other suitable isotopic internal standard)
Standard and Sample Preparation
3.2.1. Standard Stock Solutions
-
Pre-Calcitriol Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of pre-calcitriol reference standard in acetonitrile to obtain a final concentration of 100 µg/mL.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of Calcitriol-d6 in acetonitrile.
3.2.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the pre-calcitriol stock solution with acetonitrile to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Spike each working standard with the internal standard to a final concentration of 100 ng/mL.
3.2.3. Sample Preparation
-
Accurately weigh approximately 10 mg of the calcitriol bulk drug substance into a volumetric flask.
-
Dissolve and dilute with acetonitrile to a final concentration of 1 mg/mL.
-
Transfer an aliquot of this solution and dilute further with acetonitrile to a concentration suitable for analysis, ensuring the expected level of pre-calcitriol falls within the calibration range.
-
Spike the final sample solution with the internal standard to a final concentration of 100 ng/mL.
Derivatization Protocol
-
To 100 µL of each standard and sample solution, add 50 µL of a freshly prepared 0.5 mg/mL solution of PTAD in acetonitrile.[1]
-
Vortex the mixture for 15-30 seconds.[2]
-
Allow the reaction to proceed at ambient temperature for 60 minutes, protected from light.[1][2] Alternatively, for faster reaction, incubate at 60°C for 10 minutes.[3]
-
After the reaction is complete, the sample is ready for UPLC-MS/MS analysis. For some applications, quenching the reaction with a small volume of water or ethanol may be considered.[3][4]
UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[5]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: 50% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 50% B
-
6.1-8 min: 50% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Pre-Calcitriol PTAD Adduct: Precursor Ion [M+H]⁺ m/z 592.4 → Product Ion m/z 314.2
-
Calcitriol-d6 PTAD Adduct (IS): Precursor Ion [M+H]⁺ m/z 598.4 → Product Ion m/z 314.2
-
Data Presentation
Method Performance Characteristics
The following table summarizes the typical quantitative performance of the UPLC-MS/MS method for the analysis of the pre-calcitriol PTAD adduct.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Sample Analysis Results
| Sample ID | Pre-Calcitriol PTAD Adduct (ng/mL) | % Pre-Calcitriol in Bulk Drug |
| Calcitriol Batch A | 15.2 | 0.0152% |
| Calcitriol Batch B | 8.7 | 0.0087% |
| Calcitriol Batch C | 22.5 | 0.0225% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of pre-calcitriol PTAD adduct.
Caption: Derivatization of pre-calcitriol with PTAD via a Diels-Alder reaction.
Conclusion
The described UPLC-MS/MS method, incorporating derivatization with PTAD, provides a highly sensitive, selective, and reliable approach for the quantitative determination of the pre-calcitriol impurity in bulk calcitriol drug substance. The protocol is straightforward and can be readily implemented in a quality control laboratory setting. The enhanced ionization efficiency afforded by PTAD derivatization allows for the detection and quantification of pre-calcitriol at levels relevant to pharmaceutical quality standards, ensuring the safety and purity of the final drug product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbio.com [ijbio.com]
Application Note & Protocol: Isolation, Purification, and Characterization of Calcitriol Impurity C for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the hormonally active form of vitamin D3, is a critical therapeutic agent for managing calcium and phosphate homeostasis.[1] The manufacturing process of Calcitriol can lead to the formation of several impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. Calcitriol Impurity C, also known as the triazoline adduct of pre-Calcitriol or pre-Calcitriol PTAD adduct, is a significant process-related impurity.[2][3][4]
The availability of a highly purified and well-characterized reference standard of Calcitriol Impurity C is essential for the accurate identification, quantification, and control of this impurity in Calcitriol drug substances and products.[5][6][7] This application note provides a detailed protocol for the isolation and purification of Calcitriol Impurity C from a crude synthetic mixture using preparative High-Performance Liquid Chromatography (HPLC). Furthermore, it outlines the analytical procedures for the characterization and purity confirmation of the isolated material to establish it as a reference standard.
Calcitriol Impurity C Profile:
| Parameter | Value | Reference |
| Chemical Name | (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione | [3] |
| Synonyms | Triazoline adduct of pre-calcitriol, pre-Calcitriol PTAD Adduct | [2][3][4] |
| CAS Number | 86307-44-0 | [3] |
| Molecular Formula | C35H49N3O5 | [2][3] |
| Molecular Weight | 591.78 g/mol | [2][3] |
Experimental Protocols
Materials and Reagents
-
Crude Calcitriol synthesis mixture containing Impurity C
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Reference standards for Calcitriol and Calcitriol Impurity C (for initial identification, if available)
-
Solvents for characterization (e.g., Deuterated solvents for NMR)
Isolation and Purification by Preparative HPLC
The isolation of Calcitriol Impurity C is achieved using a reversed-phase preparative HPLC system. The method parameters are scaled up from an analytical HPLC method designed for the separation of Calcitriol and its impurities.[2][8][9][10]
Table 1: Preparative HPLC Parameters
| Parameter | Specification |
| Instrument | Preparative HPLC system with a fraction collector |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar dimensions) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile:Methanol:Tetrahydrofuran (Gradient) |
| Gradient Program | See Table 2 |
| Flow Rate | 20 mL/min |
| Detection | UV at 264 nm |
| Column Temperature | 50°C |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Sample Preparation | Dissolve crude mixture in a minimal amount of the initial mobile phase composition. |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 30 | 70 |
| 25 | 0 | 100 |
| 35 | 0 | 100 |
| 36 | 30 | 70 |
| 40 | 30 | 70 |
Protocol:
-
Equilibrate the preparative HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Prepare a concentrated solution of the crude Calcitriol mixture in the initial mobile phase.
-
Inject the sample onto the column.
-
Monitor the chromatogram at 264 nm.
-
Collect the fraction corresponding to the retention time of Calcitriol Impurity C. The retention time should be confirmed by a preliminary analytical run.
-
Pool the collected fractions.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified solid.
-
Dry the purified material under vacuum to remove any residual solvent.
Characterization of the Purified Reference Standard
The identity, purity, and potency of the isolated Calcitriol Impurity C must be thoroughly characterized to qualify it as a reference standard.[11][12]
Table 3: Analytical Techniques for Characterization
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and structural information |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Unambiguous structural elucidation |
| Infrared (IR) Spectroscopy | Identification of functional groups |
| Thermogravimetric Analysis (TGA) | Determination of residual solvents and water content |
2.3.1. Purity Assessment by HPLC
An analytical HPLC method is used to determine the purity of the isolated material.
Table 4: Analytical HPLC Parameters
| Parameter | Specification |
| Instrument | Analytical HPLC with UV/PDA detector |
| Column | C18, 2.7 µm, 150 x 4.6 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile:Methanol:Tetrahydrofuran (Gradient) |
| Gradient Program | See Table 5 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 264 nm |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
Table 5: Analytical Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 30 | 70 |
| 25 | 0 | 100 |
| 35 | 0 | 100 |
| 36 | 30 | 70 |
| 40 | 30 | 70 |
2.3.2. Structural Elucidation
-
LC-MS: The purified sample is analyzed by LC-MS to confirm the molecular weight (591.78 g/mol ).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of Calcitriol Impurity C. The spectral data should be consistent with the proposed structure.
-
IR Spectroscopy: The IR spectrum is used to identify characteristic functional groups present in the molecule.
Data Presentation
The quantitative data obtained from the characterization of the purified Calcitriol Impurity C should be summarized in a Certificate of Analysis (CoA).
Table 6: Example Certificate of Analysis Data
| Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identification by HPLC | HPLC | Retention time corresponds to that of a known standard | Conforms |
| Identification by IR | IR Spectroscopy | The IR spectrum corresponds to the structure | Conforms |
| Purity by HPLC | HPLC | ≥ 98.0% | 99.2% |
| Molecular Weight | LC-MS | 591.78 ± 0.2 | 591.7 |
| Residual Solvents | TGA/GC | ≤ 0.5% | 0.1% |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.3% |
| Assay (as is) | HPLC (External Standard) | Report Value | 98.8% |
Conclusion
This application note provides a comprehensive methodology for the isolation, purification, and characterization of Calcitriol Impurity C to establish a reference standard. The use of preparative HPLC with a C18 column allows for the efficient purification of the impurity from a complex synthetic mixture. Subsequent characterization using a suite of orthogonal analytical techniques ensures the identity, purity, and potency of the reference standard, making it suitable for use in routine quality control and regulatory submissions. The availability of a well-characterized reference standard for Calcitriol Impurity C is crucial for ensuring the quality and safety of Calcitriol pharmaceutical products.
References
- 1. Calcitriol EP Reference Standard CAS 32222-06-3 Sigma Aldrich [sigmaaldrich.com]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 3. allmpus.com [allmpus.com]
- 4. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguddu.com [pharmaguddu.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Note: A Validated Stability-Indicating UPLC-MS Method for Impurity Profiling of Calcitriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive, validated analytical method for the identification and quantification of impurities in Calcitriol drug substance and product. The developed Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is stability-indicating, capable of separating Calcitriol from its known impurities and degradation products generated under forced degradation conditions. This document provides a complete protocol for the analytical procedure, its validation according to ICH guidelines, and serves as a practical guide for researchers and quality control analysts in the pharmaceutical industry.
Introduction
Calcitriol, the biologically active form of Vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis.[1] Due to its therapeutic importance, ensuring the purity and stability of Calcitriol formulations is paramount. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[2] Regulatory bodies like the FDA and EMA mandate the implementation of validated analytical procedures to monitor these impurities.[3][4]
This application note presents a robust UPLC-MS method for the impurity profiling of Calcitriol. The method has been validated for its specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for its intended purpose in a regulated environment.
Known Impurities of Calcitriol
Several process-related and degradation impurities of Calcitriol have been identified. The most common impurities, including those listed in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), are outlined below.[5][6][7][8]
Table 1: Known Impurities of Calcitriol
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| Calcitriol EP Impurity A (trans-Calcitriol) | 73837-24-8 | C₂₇H₄₄O₃ | 416.64 | |
| Calcitriol EP Impurity B (1β-Calcitriol) | 66791-71-7 | C₂₇H₄₄O₃ | 416.65 | |
| Calcitriol EP Impurity C (Triazoline adduct of pre-calcitriol) | 86307-44-0 | C₃₅H₄₉N₃O₅ | 591.79 | |
| Pre-Calcitriol | 69556-15-6 | C₂₇H₄₄O₃ | 416.64 |
|
Experimental Protocols
Materials and Reagents
-
Calcitriol Reference Standard (USP or EP grade)
-
Calcitriol Impurity Standards (as listed in Table 1)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
A UPLC system coupled with a tandem quadrupole mass spectrometer is recommended for this analysis.
Table 2: UPLC-MS/MS Instrumental Parameters
| Parameter | Condition |
| UPLC System | |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 60% B, 1-10 min: 60-95% B, 10-12 min: 95% B, 12-12.1 min: 95-60% B, 12.1-15 min: 60% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Full Scan (m/z 100-1000) and Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for known impurities |
Standard and Sample Preparation
-
Standard Stock Solution (Calcitriol and Impurities): Accurately weigh and dissolve an appropriate amount of each reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solutions with mobile phase A to the desired concentrations for calibration curves. For impurity quantification, a concentration at the reporting threshold (e.g., 0.1%) of the nominal Calcitriol concentration is typically used.
-
Sample Solution: Accurately weigh and dissolve the Calcitriol drug substance or product in methanol to obtain a nominal concentration of 1 mg/mL. Further dilute with mobile phase A as needed.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10]
Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve Calcitriol in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve Calcitriol in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of Calcitriol with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Calcitriol to 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of Calcitriol to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for UPLC-MS analysis.
Caption: Workflow for Forced Degradation Studies of Calcitriol.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Caption: Key Parameters for Analytical Method Validation.
Specificity
Specificity was demonstrated by the absence of interfering peaks from the blank and placebo at the retention times of Calcitriol and its impurities. The method was able to resolve all known impurities and degradation products from the main Calcitriol peak.
Linearity
Linearity was evaluated by analyzing a series of solutions of Calcitriol and its impurities at five different concentrations.
Table 3: Linearity Data
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Calcitriol | 1.0 - 100.0 | > 0.999 |
| Impurity A | 0.05 - 5.0 | > 0.998 |
| Impurity B | 0.05 - 5.0 | > 0.998 |
| Impurity C | 0.05 - 5.0 | > 0.998 |
Accuracy
Accuracy was determined by spiking a placebo with known amounts of Calcitriol and its impurities at three concentration levels (80%, 100%, and 120% of the target concentration).
Table 4: Accuracy Data (Recovery %)
| Analyte | 80% Level | 100% Level | 120% Level |
| Calcitriol | 99.5 | 100.2 | 101.1 |
| Impurity A | 98.7 | 99.8 | 100.5 |
| Impurity B | 99.1 | 100.4 | 101.3 |
| Impurity C | 98.5 | 99.6 | 100.9 |
Precision
Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day).
Table 5: Precision Data (%RSD)
| Analyte | Repeatability (n=6) | Intermediate Precision (n=6, 2 days) |
| Calcitriol | < 1.0% | < 1.5% |
| Impurity A | < 2.0% | < 2.5% |
| Impurity B | < 2.0% | < 2.5% |
| Impurity C | < 2.0% | < 2.5% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
Table 6: LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.01 | 0.03 |
| Impurity B | 0.01 | 0.03 |
| Impurity C | 0.015 | 0.045 |
Robustness
The robustness of the method was evaluated by intentionally varying chromatographic parameters such as flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within acceptable limits under all varied conditions.
Conclusion
The UPLC-MS method described in this application note is a rapid, sensitive, and selective stability-indicating method for the impurity profiling of Calcitriol. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis of Calcitriol in both bulk drug and finished pharmaceutical products.
References
- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. pharmadevils.com [pharmadevils.com]
- 6. veeprho.com [veeprho.com]
- 7. veeprho.com [veeprho.com]
- 8. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Forced Degradation Studies of Calcitriol to Identify Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D3, is a potent therapeutic agent used in the management of calcium and phosphorus homeostasis. Due to its complex structure containing a conjugated triene system, Calcitriol is susceptible to degradation under various environmental conditions, including exposure to light, heat, acid, base, and oxidizing agents.[1] Forced degradation studies are a critical component of drug development and regulatory submissions, providing insights into the intrinsic stability of the drug substance, elucidating potential degradation pathways, and facilitating the development and validation of stability-indicating analytical methods.[2]
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Calcitriol to identify and characterize its impurities. The information presented is intended to guide researchers in establishing robust experimental designs and analytical procedures compliant with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Degradation Pathways of Calcitriol
Calcitriol is known to be sensitive to several stress factors, leading to the formation of various degradation products. The primary degradation pathways include:
-
Isomerization: The conjugated triene system of Calcitriol can undergo isomerization, particularly upon exposure to heat and light.[1]
-
Oxidation: The molecule is susceptible to oxidation, which can lead to the formation of epoxides and various hydroxylated analogs.[1]
-
Photodegradation: Exposure to light, especially UV radiation, can cause significant degradation of Calcitriol, leading to the formation of inactive secosteroid derivatives.[1][3] Studies have shown that over 90% of Calcitriol can degrade upon exposure to UVA and broadband UVB.[3]
-
Hydrolysis: Under acidic or basic conditions, Calcitriol can undergo hydrolysis.[1]
One of the major metabolites and a potential degradation product of Calcitriol is Calcitroic acid .[4]
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to induce approximately 5-20% degradation of Calcitriol, as recommended by ICH guidelines.[2] It is crucial to protect all solutions from light during preparation and analysis, unless photostability is being intentionally investigated.
Preparation of Stock Solution
Prepare a stock solution of Calcitriol in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This stock solution will be used for all stress studies.
Acid Hydrolysis
-
To 1 mL of Calcitriol stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 48 hours in a water bath.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (NaOH).
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.
Base Hydrolysis
-
To 1 mL of Calcitriol stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C for 24 hours in a water bath.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid (HCl).
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.
Oxidative Degradation
-
To 1 mL of Calcitriol stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.
Thermal Degradation
-
Place a known amount of solid Calcitriol powder in a controlled temperature oven.
-
Expose the sample to a dry heat of 80°C for 72 hours.
-
For solution-state thermal stress, incubate the Calcitriol stock solution at 60°C for 7 days.
-
After exposure, dissolve the solid sample or dilute the solution with the mobile phase to a final concentration suitable for analysis.
Photolytic Degradation
-
Expose the Calcitriol stock solution in a photochemically stable, transparent container to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for 24 hours.
-
Simultaneously, expose a control sample, wrapped in aluminum foil to protect it from light, to the same temperature conditions.
-
After exposure, dilute the solutions with the mobile phase to a final concentration suitable for analysis.
Analytical Methodology for Impurity Profiling
A stability-indicating analytical method is essential to separate and quantify Calcitriol from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the primary techniques employed.
Proposed Stability-Indicating UPLC-UV Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1 min: 70% A, 30% B
-
1-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to initial conditions (70% A, 30% B)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
LC-MS/MS for Structural Elucidation
For the identification and structural characterization of unknown impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool. The use of soft ionization techniques like Electrospray Ionization (ESI) is recommended to obtain molecular ion information of the degradation products.
Data Presentation
All quantitative data from the forced degradation studies should be summarized in a clear and concise tabular format to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Studies of Calcitriol
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Calcitriol | Major Impurities (Relative Retention Time) |
| Control | None | - | Room Temp. | < 1% | - |
| Acid Hydrolysis | 0.1 M HCl | 48 hours | 60°C | Data to be filled | Data to be filled |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | Data to be filled | Data to be filled |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | Data to be filled | Data to be filled |
| Thermal (Solid) | Dry Heat | 72 hours | 80°C | Data to be filled | Data to be filled |
| Thermal (Solution) | Heat | 7 days | 60°C | Data to be filled | Data to be filled |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp. | >90%[3] | Data to be filled |
*Note: The percentage of degradation and the RRT of major impurities are to be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for forced degradation of Calcitriol.
Calcitriol Degradation Pathways
Caption: Potential degradation pathways of Calcitriol.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of vitamin D metabolites on calcitriol degradative enzymes in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Certification of Calcitriol Impurity C Reference Material by quantitative Nuclear Magnetic Resonance (qNMR)
Introduction
This document provides a comprehensive guide for the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the certification of Calcitriol Impurity C reference material. Calcitriol, the hormonally active form of vitamin D, and its impurities are critical in the quality control of pharmaceutical formulations.[1][2][3] qNMR is a primary ratio method of measurement, offering direct traceability to the International System of Units (SI) for the purity assessment of reference materials without the need for a specific reference standard of the analyte.[4][5][6] This makes it an ideal technique for the certification of new impurity reference standards.
These application notes are intended for researchers, scientists, and drug development professionals involved in the quality control and certification of pharmaceutical reference standards. The protocols outlined herein are based on established principles of qNMR and are adapted for the specific properties of Calcitriol Impurity C.
Chemical Information
| Parameter | Value | Reference |
| Compound Name | Calcitriol Impurity C | [3][7] |
| Synonyms | Pre-Calcitriol Triazoline Adduct | [3][7] |
| CAS Number | 86307-44-0 | [3][7] |
| Molecular Formula | C₃₅H₄₉N₃O₅ | [7] |
| Molecular Weight | 591.78 g/mol | [7] |
| Chemical Structure | (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][4][8][9]triazolo[1,2a]cinnoline-1,3(2H)-dione | [7] |
| Solubility | Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO) | [7] |
Principle of qNMR for Purity Determination
The fundamental principle of qNMR is that the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[8] By co-dissolving a known mass of the analyte (Calcitriol Impurity C) with a known mass of a certified internal standard (IS) of known purity, the purity of the analyte can be determined using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I_analyte and I_IS are the integral areas of the selected signals for the analyte and the internal standard, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the respective integrated signals.
-
M_analyte and M_IS are the molar masses of the analyte and the internal standard.
-
m_analyte and m_IS are the masses of the analyte and the internal standard.
-
Purity_IS is the certified purity of the internal standard.
Experimental Workflow
The following diagram illustrates the overall workflow for the certification of Calcitriol Impurity C reference material using qNMR.
References
- 1. bipm.org [bipm.org]
- 2. researchgate.net [researchgate.net]
- 3. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Ke… [ouci.dntb.gov.ua]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. utm.mx [utm.mx]
- 7. allmpus.com [allmpus.com]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Use of Calcitriol Impurity C as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Calcitriol Impurity C as a pharmaceutical reference standard in the quality control and analysis of Calcitriol drug substances and products. The following information is intended to support analytical method development, validation, and routine testing in a laboratory setting.
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical hormone for regulating calcium and phosphate homeostasis. Due to its high potency, the presence of impurities in Calcitriol pharmaceutical preparations must be strictly controlled to ensure safety and efficacy. Calcitriol Impurity C, chemically known as the triazoline adduct of pre-calcitriol, is a significant process-related impurity that requires accurate identification and quantification.[1][2] The use of a well-characterized Calcitriol Impurity C reference standard is essential for method validation and routine quality control as per regulatory guidelines from bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[3][4]
Calcitriol Signaling Pathway
To understand the biological significance of maintaining the purity of Calcitriol, it is crucial to comprehend its mechanism of action. Calcitriol mediates its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[5] This binding initiates a cascade of genomic and non-genomic signaling pathways that regulate a wide array of cellular processes.
Figure 1: Simplified Calcitriol Genomic Signaling Pathway.
Physicochemical Properties
A summary of the key physicochemical properties of Calcitriol and Calcitriol Impurity C is provided in the table below.
| Property | Calcitriol | Calcitriol Impurity C |
| Synonyms | 1α,25-Dihydroxyvitamin D3 | Pre-Calcitriol Triazoline Adduct |
| CAS Number | 32222-06-3 | 86307-44-0 |
| Molecular Formula | C₂₇H₄₄O₃ | C₃₅H₄₉N₃O₅ |
| Molecular Weight | 416.64 g/mol | 591.78 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO, Methanol |
| Storage | 2-8°C, protect from light | 2-8°C, protect from light |
Data sourced from various chemical suppliers.[6]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is the standard for the analysis of Calcitriol and its impurities. The following protocol is a representative method based on USP guidelines and published literature.[3][4]
Experimental Protocol
4.1.1. Materials and Reagents
-
Calcitriol Reference Standard (USP RS)
-
Calcitriol Impurity C Reference Standard
-
Acetonitrile (HPLC grade)
-
Tris(hydroxymethyl)aminomethane
-
Phosphoric acid
-
Water (HPLC grade)
-
Calcitriol drug substance or product for testing
4.1.2. Equipment
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
4.1.3. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm packing (or equivalent) |
| Mobile Phase | Acetonitrile and Tris buffer (55:45, v/v) |
| Tris Buffer Preparation | Dissolve 1.0 g of tris(hydroxymethyl)aminomethane in 900 mL of water, adjust pH to 7.0-7.5 with phosphoric acid, and dilute to 1000 mL with water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 50 µL |
4.1.4. Preparation of Solutions
-
Standard Stock Solution (Calcitriol): Accurately weigh about 10 mg of USP Calcitriol RS into a 100 mL volumetric flask. Dissolve in acetonitrile (approximately 55% of the final volume) and then dilute to volume with Tris buffer solution to obtain a concentration of about 100 µg/mL.[3]
-
Impurity C Stock Solution: Accurately weigh about 1 mg of Calcitriol Impurity C RS into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of about 100 µg/mL.
-
System Suitability Solution (SSS): Prepare a solution containing both Calcitriol (e.g., 10 µg/mL) and Calcitriol Impurity C (e.g., 10 µg/mL) in the mobile phase. This solution is used to verify the performance of the chromatographic system.
-
Test Solution (Assay Preparation): Accurately weigh a quantity of the Calcitriol drug substance or product, and prepare a solution in a similar manner to the Standard Stock Solution to obtain a nominal concentration of 100 µg/mL of Calcitriol.[3]
System Suitability
Before sample analysis, the chromatographic system must meet the predefined system suitability criteria.
| Parameter | Acceptance Criteria |
| Resolution (R) | Resolution between Calcitriol and pre-calcitriol (a related substance) should be not less than 3.5.[4] A suitable resolution should also be established for Calcitriol and Impurity C. |
| Tailing Factor (T) | Tailing factor for the Calcitriol peak should be not more than 2.0.[7] |
| Relative Standard Deviation (RSD) | The RSD for replicate injections of the Calcitriol standard solution should be not more than 2.0%.[7] |
| Column Efficiency (N) | The column efficiency for the Calcitriol peak should be not less than 10,000 theoretical plates.[4] |
Data Analysis and Calculations
Identification: The retention time of the peak corresponding to Calcitriol Impurity C in the test solution should match that of the Calcitriol Impurity C reference standard.
Quantification: The concentration of Calcitriol Impurity C in the sample can be calculated using the external standard method.
Percentage of Impurity C = (AreaImpurity C / AreaStandard) x (ConcentrationStandard / ConcentrationSample) x 100
Where:
-
AreaImpurity C is the peak area of Impurity C in the test solution.
-
AreaStandard is the peak area of Impurity C in the standard solution.
-
ConcentrationStandard is the concentration of the Impurity C standard solution.
-
ConcentrationSample is the nominal concentration of the Calcitriol in the test solution.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the analysis of Calcitriol and the use of Calcitriol Impurity C as a reference standard.
Figure 2: HPLC Analysis Workflow for Calcitriol Impurity Profiling.
Method Validation Parameters
For the validation of the analytical method for the determination of Calcitriol Impurity C, the following parameters should be assessed according to ICH guidelines.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity of the analyte should be demonstrated. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the reporting limit to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability criteria are met under varied conditions. |
Conclusion
The use of a qualified Calcitriol Impurity C reference standard is indispensable for the accurate and reliable quality control of Calcitriol. The protocols and information provided herein offer a comprehensive guide for researchers and analytical scientists to develop, validate, and implement robust analytical methods for impurity profiling, ensuring the safety and quality of Calcitriol pharmaceutical products.
References
- 1. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 2. kmpharma.in [kmpharma.in]
- 3. Calcitriol [drugfuture.com]
- 4. uspbpep.com [uspbpep.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. allmpus.com [allmpus.com]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Calcitriol Impurity Analysis by HPLC
Welcome to the technical support center for HPLC analysis of Calcitriol and its impurities. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in Calcitriol impurity analysis?
A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is asymmetrical, having a "tail" that extends from the peak maximum. In impurity analysis, significant peak tailing can lead to inaccurate quantification of impurities, as the tail of the main Calcitriol peak may co-elute with and obscure smaller impurity peaks. This can compromise the accuracy and reliability of the analytical results.
Q2: What are the most common causes of peak tailing in the HPLC analysis of Calcitriol and its impurities?
A2: The most frequent causes of peak tailing for Calcitriol, a molecule with multiple hydroxyl groups, include:
-
Secondary Interactions: Unwanted interactions between the hydroxyl groups of Calcitriol or its impurities and the residual silanol groups on the surface of the silica-based HPLC column.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of residual silanol groups, promoting secondary interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[2]
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[3]
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance and increased peak tailing.
Q3: How does the chemical nature of Calcitriol contribute to peak tailing?
A3: Calcitriol is a neutral to very weakly acidic molecule, with a predicted pKa of its most acidic hydroxyl group around 14.39. While it is not a strong base that would strongly interact with acidic silanol groups, its multiple hydroxyl groups can participate in hydrogen bonding with active sites on the stationary phase. These secondary interactions can cause a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailing peak.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Secondary Silanol Interactions
This guide provides a step-by-step approach to diagnose and resolve peak tailing caused by secondary interactions with the HPLC column.
Experimental Protocol:
-
Initial Assessment:
-
Inject a standard solution of Calcitriol and observe the peak shape. Calculate the asymmetry factor (tailing factor). A value greater than 1.2 is generally considered tailing.
-
-
Mobile Phase Modification:
-
pH Adjustment: Since Calcitriol is sensitive to degradation, drastic pH changes should be avoided. However, small adjustments can be beneficial. Prepare mobile phases with a slightly acidic pH (e.g., adding 0.1% formic acid or phosphoric acid). This can help to suppress the ionization of residual silanol groups on the column, reducing their interaction with the hydroxyl groups of Calcitriol.
-
Buffer Concentration: Increasing the ionic strength of the mobile phase can help to mask the active silanol sites. Prepare mobile phases with varying concentrations of a suitable buffer (e.g., ammonium formate for LC-MS compatibility) from 10 mM to 25 mM and observe the effect on peak shape.[4]
-
-
Column Selection:
-
If peak tailing persists, consider using a different type of HPLC column.
-
End-capped Columns: These columns have a reduced number of free silanol groups, minimizing secondary interactions.
-
Columns with Novel Bonding Chemistries: Columns with polar-embedded or polar-endcapped stationary phases are designed to shield residual silanols and can provide improved peak shapes for polar analytes like Calcitriol.
-
Data Presentation:
| Mobile Phase Modifier | Concentration | Observed Asymmetry Factor (Af) | Notes |
| None | - | 1.8 | Significant Tailing |
| Formic Acid | 0.1% (v/v) | 1.3 | Improved Symmetry |
| Phosphoric Acid | 0.1% (v/v) | 1.2 | Good Symmetry |
| Ammonium Formate | 10 mM | 1.4 | Moderate Improvement |
| Ammonium Formate | 25 mM | 1.2 | Good Symmetry |
Note: The above data is illustrative. Actual results may vary depending on the specific column and HPLC system used.
Visualization:
Caption: Troubleshooting workflow for secondary silanol interactions.
Guide 2: Addressing System and Method-Related Causes of Peak Tailing
This guide focuses on identifying and resolving peak tailing arising from the HPLC system and analytical method parameters.
Experimental Protocol:
-
Check for Column Overload:
-
Prepare a series of Calcitriol solutions at different concentrations (e.g., 50%, 100%, and 150% of the target concentration).
-
Inject each solution and observe the peak shape. If the tailing factor decreases with lower concentrations, column overload is a likely cause.
-
-
Evaluate Extra-Column Volume:
-
Inspect the HPLC system for any sources of dead volume.
-
Ensure that all tubing is as short as possible and has a narrow internal diameter.
-
Check all fittings and connections for proper installation to minimize dead space.
-
-
Assess Column Health:
-
If the column has been in use for an extended period, its performance may have degraded.
-
Flush the column with a strong solvent (compatible with the stationary phase) to remove any strongly retained contaminants.
-
If flushing does not improve peak shape, the column may need to be replaced.
-
Data Presentation:
| Concentration | Injection Volume (µL) | Observed Asymmetry Factor (Af) |
| 50 µg/mL | 10 | 1.2 |
| 100 µg/mL | 10 | 1.5 |
| 150 µg/mL | 10 | 1.9 |
Note: This table illustrates the effect of concentration on peak asymmetry, indicating potential column overload at higher concentrations.
Visualization:
Caption: Logical flow for troubleshooting system-related peak tailing.
References
Technical Support Center: Optimization of Mobile Phase for Calcitriol and Impurity C Separation
Welcome to the technical support center for the chromatographic separation of Calcitriol and its related substance, Impurity C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating Calcitriol and Impurity C?
A1: The primary challenges in separating Calcitriol and Impurity C stem from their structural similarities. Common issues include:
-
Poor resolution: Due to their similar chemical structures, achieving baseline separation between Calcitriol and Impurity C can be difficult.
-
Peak tailing: Calcitriol, with its hydroxyl groups, can exhibit peak tailing due to interactions with active sites on the stationary phase.
-
Co-elution with other impurities: Besides Impurity C, other related substances or degradation products may co-elute, complicating the analysis.
-
Low UV response: Calcitriol has a relatively weak UV chromophore, which can lead to sensitivity issues, especially when dealing with low concentration levels of impurities.
Q2: What are the recommended starting conditions for mobile phase optimization?
A2: For reversed-phase HPLC, a good starting point for separating Calcitriol and its impurities is a mobile phase consisting of a mixture of acetonitrile and water.[1] An acidic modifier is often added to improve peak shape and influence selectivity. A typical starting gradient might be:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.
-
Column: A C18 column with a particle size of 2.7 to 5 µm is a common choice.
-
Detection: UV detection at 265 nm is generally used for Calcitriol and its related compounds.[2]
Q3: How does the choice of organic solvent affect the separation?
A3: The choice between acetonitrile and methanol as the organic modifier can significantly impact the selectivity of the separation.
-
Acetonitrile typically provides better peak shape and lower backpressure.
-
Methanol can offer different selectivity and is a viable alternative to explore if acetonitrile does not provide adequate resolution. It is recommended to screen both solvents during method development to determine the optimal choice for your specific column and analytes.
Troubleshooting Guide
This guide addresses common problems encountered during the separation of Calcitriol and Impurity C.
Issue 1: Poor Resolution Between Calcitriol and Impurity C
Poor resolution is a frequent challenge. The following workflow can help in troubleshooting and resolving this issue.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Calcitriol Impurities
Welcome to the technical support center for the LC-MS/MS analysis of Calcitriol and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Calcitriol and its impurities?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of LC-MS/MS analysis of Calcitriol and its impurities from biological matrices like plasma or serum, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[3][5] The primary culprits behind matrix effects in bioanalysis are often phospholipids and proteins that are co-extracted with the analytes of interest.[1][6][7]
Q2: What are the most common sources of matrix effects in biological samples for Calcitriol analysis?
A2: The most significant sources of matrix effects in biological samples such as plasma and serum are phospholipids from cell membranes and abundant proteins.[6][7] Other endogenous components like salts, metabolites, and formulation excipients in preclinical or clinical studies can also contribute to matrix effects.[8] For Calcitriol, which is present at very low concentrations, even minor matrix components can have a substantial impact on ionization.[9]
Q3: How can I detect and assess the magnitude of matrix effects in my assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative method. A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.[10]
-
Post-Extraction Spike: This is a quantitative method. The peak area of an analyte spiked into a blank matrix extract is compared to the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as a percentage.[1][11]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An appropriate internal standard is crucial for compensating for matrix effects.[1][5] An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated Calcitriol).[9] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte's signal intensity.[5] This compensation is critical for achieving accurate and precise quantification.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of results between samples. | Significant and variable matrix effects between different sample lots.[10] | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][12] 2. Use a Stable Isotope-Labeled Internal Standard: This will help compensate for sample-to-sample variations in matrix effects.[5] |
| Low analyte signal (ion suppression). | Co-elution of phospholipids or other endogenous components that suppress the ionization of Calcitriol and its impurities.[7][13] | 1. Incorporate Phospholipid Removal: Use specialized SPE cartridges or plates designed for phospholipid removal.[6][7][14] 2. Modify Chromatographic Conditions: Adjust the gradient or change the column to achieve better separation between the analytes and the interfering peaks.[5] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.[5][15] |
| Inconsistent peak shapes for analytes. | Matrix components interfering with the chromatography.[4] | 1. Improve Sample Cleanup: A more effective sample preparation method can remove the interfering compounds.[16] 2. Optimize LC Method: Adjust the mobile phase composition or gradient to improve peak shape. |
| High background noise in the chromatogram. | Insufficient removal of matrix components. | 1. Enhance Sample Preparation: A multi-step cleanup approach, such as combining protein precipitation with SPE, can provide a cleaner extract.[17][18] 2. Divert Flow: Use a divert valve to direct the early and late eluting, highly concentrated matrix components away from the mass spectrometer source. |
Experimental Protocols
Below are detailed methodologies for key experiments related to overcoming matrix effects.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a simple and fast method for sample cleanup, but it may not be sufficient to remove all matrix interferences, especially phospholipids.[6][19][20]
-
Sample Preparation: To 100 µL of plasma or serum, add 300-400 µL of a cold organic solvent like acetonitrile or methanol.[19][21] The addition of an acid, such as 1% formic acid in the organic solvent, can improve protein precipitation efficiency.[22]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[19]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT and can be optimized to selectively remove interfering compounds.[12][16]
-
Conditioning: Condition the SPE cartridge (e.g., a C18 or a specialized phospholipid removal cartridge) with methanol followed by water or an appropriate buffer.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with a buffer) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining the analytes of interest. This step is critical for removing salts and other polar matrix components.[16]
-
Elution: Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is effective for separating analytes based on their differential solubility in two immiscible liquids.[17][23]
-
Sample Preparation: To a known volume of plasma or serum, add a water-immiscible organic solvent (e.g., methyl-tert-butyl ether or hexane).[17][23]
-
Extraction: Vortex the mixture for several minutes to facilitate the transfer of the analytes into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer containing the analytes to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Quantitative Data Summary
The following table summarizes the reported efficiency of different sample preparation techniques in removing matrix components and improving analyte recovery.
| Sample Preparation Technique | Matrix Component Removal Efficiency | Analyte Recovery | Reference |
| Protein Precipitation (Acetonitrile) | Low for phospholipids. | Variable, potential for analyte loss due to co-precipitation. | [6][22] |
| Solid-Phase Extraction (C18) | Good for removing polar interferences. | Generally high (>85%). | [12] |
| Phospholipid Removal Plates/Cartridges | Excellent (>95% phospholipid removal). | High and reproducible. | [6][7][14] |
| Liquid-Liquid Extraction | Effective at removing highly polar and non-polar interferences. | Dependent on solvent choice and analyte properties. | [17] |
| Supported Liquid Extraction (SLE) | High efficiency for removing matrix effects. | Good linearity, accuracy, and precision reported for Calcitriol. | [18][24] |
Visualizations
Logical Workflow for Method Development
Caption: A logical workflow for developing and validating an LC-MS/MS method while addressing matrix effects.
Troubleshooting Flowchart for Ion Suppression
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. waters.com [waters.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ijbio.com [ijbio.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eliminate Ion Suppressing Phospholipids in LC-MS | Phenomenex [phenomenex.com]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apps.thermoscientific.com [apps.thermoscientific.com]
- 19. agilent.com [agilent.com]
- 20. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 21. chem-agilent.com [chem-agilent.com]
- 22. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
minimizing on-column degradation of Calcitriol during HPLC analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize on-column degradation of Calcitriol during HPLC analysis.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the HPLC analysis of Calcitriol.
Issue 1: Peak Tailing or Asymmetry
Peak tailing is a common problem in the analysis of active pharmaceutical ingredients and can indicate undesirable secondary interactions on the column, leading to poor quantification and resolution.[1][2] For acidic compounds, this is often due to interactions with the stationary phase.[2]
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting peak tailing.
Issue 2: Low Analyte Recovery or Disappearing Peaks
Low recovery suggests that the analyte is being irreversibly adsorbed onto the stationary phase or is degrading into products that are not being detected.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Oxidative Degradation | Add an antioxidant (e.g., BHT) to the sample diluent or mobile phase.[3] Cool the autosampler vials.[3] | Calcitriol is susceptible to oxidation.[4] An antioxidant can protect the analyte during its residence time in the autosampler and on the column. |
| Metal-Catalyzed Degradation | Use an HPLC system with bio-inert components (PEEK tubing) or columns with novel surface modification technologies designed to reduce metal interactions. | Stainless steel surfaces in HPLC instruments and column frits can release metal ions that catalyze analyte degradation.[5] |
| Irreversible Adsorption | Use a base-deactivated, high-purity silica column. Ensure the mobile phase pH is low enough to suppress ionization. | Strong, irreversible binding can occur on active sites (e.g., silanols) on the column, especially if the analyte is ionized. |
| Photodegradation | Use amber vials for sample preparation and storage. Protect the HPLC system from direct light. | Like other Vitamin D analogs, Calcitriol can be sensitive to light, which can cause isomerization into inactive forms.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of on-column degradation of Calcitriol?
A1: The primary cause is often a combination of factors. Calcitriol is sensitive to acidic conditions, oxidation, and temperature.[4][6] On-column, the most significant issues arise from secondary interactions with the stationary phase and catalysis by metal surfaces.[7] The silica backbone of many reversed-phase columns has residual silanol groups (-Si-OH) that can cause strong, undesirable interactions, leading to peak tailing and potential degradation.[8]
Caption: Secondary ionic interaction causing peak tailing.
Q2: How does mobile phase pH affect Calcitriol stability and peak shape?
A2: Mobile phase pH is a critical parameter. To prevent strong ionic interactions with the stationary phase, the pH of the mobile phase should be adjusted to be at least one pH unit below the pKa of the analyte, ensuring it remains in its neutral, non-ionized form. For compounds like Calcitriol, using an acidic mobile phase containing additives like phosphoric acid or formic acid can suppress the ionization of residual silanol groups on the column, minimizing these secondary interactions and improving peak shape.[7][9]
Q3: Which type of HPLC column is best for Calcitriol analysis?
A3: A modern, high-purity, silica-based C18 column with high carbon load and effective end-capping is generally recommended.[7] These columns have a lower concentration of accessible, reactive silanol groups. Columns specifically marketed as "base-deactivated" are an excellent choice. For particularly challenging separations, a column with low silanol activity or one with novel surface modifications to passivate metal surfaces can provide superior performance.[9]
Q4: Can the HPLC system itself contribute to degradation?
A4: Yes. Standard stainless steel components, particularly column frits, can be a source of metal ions that catalyze oxidative reactions. This can lead to the appearance of new degradation peaks and a loss of the main analyte peak over a series of injections.[7] Using a system with bio-inert materials or specially treated "metal-free" columns can mitigate these effects.
Data & Protocols
Comparative Table of HPLC Methods for Calcitriol
This table summarizes various published methods, providing a starting point for method development.
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| Symmetry C18 (4.6 x 250 mm, 5 µm) | Gradient: Water-Acetonitrile-Methanol | Not Specified | DAD | [10] |
| Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | UV/MS | [9] |
| L3 Silica (4.6 x 250 mm, 5 µm) | Isocratic: n-hexane/ethyl acetate (85:15 v/v) | 2.0 mL/min | UV (292 nm) | [11] |
| Inertsil ODS – 3V (4.6 x 250 mm, 5µ) | Isocratic: Phosphate buffer (pH 2.5) and Acetonitrile (30:70 v/v) | 1.0 mL/min | UV (240 nm) | [12] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
This protocol aims to improve peak shape by ensuring Calcitriol and the column's silanol groups are in a non-ionized state.
-
Prepare Initial Mobile Phase: Prepare your current mobile phase (e.g., Acetonitrile:Water) and run a standard to establish a baseline chromatogram, noting the peak asymmetry or tailing factor.
-
Prepare Acidified Mobile Phase: Prepare a new aqueous component for your mobile phase consisting of HPLC-grade water with 0.1% phosphoric acid or 0.1% formic acid. Mix with acetonitrile in the same ratio as your initial method. The target pH should be between 2.5 and 3.5.[2][7]
-
Equilibrate System: Thoroughly flush the HPLC system and column with the new, low-pH mobile phase for at least 20 column volumes or until the baseline is stable.
-
Analysis: Inject the same Calcitriol standard.
-
Evaluation: Compare the peak shape from the acidified mobile phase to the baseline chromatogram. A significant reduction in tailing (an asymmetry factor closer to 1.0) indicates that secondary silanol interactions were the primary cause of the issue.[8]
Protocol 2: Column Flushing and Cleaning
This protocol is for cleaning a contaminated column that may be causing high backpressure, peak tailing, or loss of efficiency.
-
Disconnect Column: Disconnect the column from the detector to prevent contamination of the flow cell.
-
Reverse Flush: Reverse the column's flow direction. This is more effective at removing contaminants from the inlet frit.
-
Flushing Sequence: Flush the column with a series of solvents, using at least 10-20 column volumes for each step. A typical sequence for a C18 column is:
-
Step A (Aqueous): Your mobile phase without the organic solvent (to remove buffer salts).
-
Step B (Water): 100% HPLC-grade water.
-
Step C (Strong Organic): 100% Acetonitrile or Methanol (to remove non-polar contaminants).[8]
-
Step D (Intermediate Polarity): 100% Isopropanol (to remove highly retained compounds).
-
-
Re-equilibration: Return the column to its normal flow direction. Flush with your mobile phase until the baseline is stable before resuming analysis.[8]
References
- 1. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of Anti oxidant in Mobile Phase - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Welcome to the technical support center for the analysis of Calcitriol and its process-related impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal resolution and accurate quantification during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities of Calcitriol?
A1: Process-related impurities in Calcitriol can arise from the synthesis process and degradation. Common impurities include isomers such as 5,6-trans-Calcitriol and 1β-Calcitriol, as well as other related compounds formed during manufacturing.[1][2]
Q2: What is the primary analytical technique for separating Calcitriol from its impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the principal method used for the assay and impurity profiling of Calcitriol.[3] Reversed-phase HPLC with a C18 column is a common approach.
Q3: What are typical starting conditions for an HPLC method for Calcitriol analysis?
A3: A good starting point for a reversed-phase HPLC method would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a mobile phase consisting of a mixture of acetonitrile and water, and UV detection at approximately 265 nm.[3][4] A gradient elution may be necessary to achieve separation of all relevant impurities.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of Calcitriol and its impurities.
Problem 1: Poor resolution between Calcitriol and its isomers (e.g., 5,6-trans-Calcitriol).
Cause: The structural similarity between Calcitriol and its isomers makes separation challenging. The mobile phase composition and column chemistry may not be optimal for resolving these closely related compounds.
Solution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: The choice and ratio of the organic modifier in the mobile phase are critical.
-
Acetonitrile vs. Methanol: Acetonitrile often provides higher separation efficiency for steroid isomers compared to methanol.[5] However, switching to methanol or using a combination of acetonitrile and methanol can alter selectivity and may improve the resolution of specific impurity pairs.[1][2]
-
Solvent Ratio: Systematically vary the ratio of the organic modifier to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
-
-
Adjust Column Temperature:
-
Increasing the column temperature can decrease the viscosity of the mobile phase and improve peak efficiency. However, for some isomers, lower temperatures may enhance resolution by increasing retention. It is recommended to evaluate a range of temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition.
-
-
Evaluate Different Column Chemistries:
-
While C18 columns are widely used, other stationary phases can offer different selectivities. Consider columns with different bonding technologies or phenyl-hexyl columns, which can provide alternative separation mechanisms for aromatic and closely related compounds.
-
Problem 2: Peak tailing for the Calcitriol peak.
Cause: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, column overload, or a mismatch between the sample solvent and the mobile phase.
Solution:
-
Check for Column Overload:
-
Inject a dilution of your sample. If the peak shape improves, you may be overloading the column. Reduce the injection volume or the sample concentration.
-
-
Sample Solvent Compatibility:
-
Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.
-
-
Mobile Phase pH:
-
Although Calcitriol does not have strongly ionizable groups, the pH of the mobile phase can influence the ionization of silanol groups on the silica-based stationary phase, which can lead to secondary interactions. Adding a small amount of a modifier like formic acid or using a buffered mobile phase can sometimes improve peak shape.
-
Problem 3: Fluctuating retention times.
Cause: Drifting retention times can be due to a variety of factors, including inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.
Solution:
-
Ensure Proper Column Equilibration:
-
Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This may require flushing the column with 10-20 column volumes of the mobile phase.
-
-
Mobile Phase Preparation:
-
Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Evaporation of the more volatile organic component can alter the mobile phase composition and affect retention times.
-
-
Control Column Temperature:
-
Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can lead to shifts in retention times.
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Calcitriol and 5,6-trans-Calcitriol
This protocol is a representative method for the separation of Calcitriol and its isomer 5,6-trans-Calcitriol.[1][2]
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
C18 column (e.g., Symmetry C18, 250 mm x 4.6 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Calcitriol and 5,6-trans-Calcitriol reference standards.
2. Chromatographic Conditions:
-
Mobile Phase: Gradient elution with water, acetonitrile, and methanol.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Flow Rate: 1.0 - 2.0 mL/min.[3]
-
Detection Wavelength: 265 nm.[3]
-
Injection Volume: 20 - 50 µL.[3]
3. Sample Preparation:
-
Accurately weigh and dissolve the Calcitriol sample in a suitable diluent (e.g., methanol or mobile phase).
-
Filter the sample solution through a 0.45 µm filter before injection.
4. Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample and acquire the chromatogram.
-
Identify the peaks of Calcitriol and its impurities by comparing their retention times with those of the reference standards.
Quantitative Data Summary
The following tables summarize key quantitative data from published HPLC methods for Calcitriol and related compounds.
Table 1: HPLC Method Parameters for Calcitriol Analysis
| Parameter | Method 1[3] | Method 2[1][2] |
| Column | C18, 150 x 4.6 mm, 5µm | Symmetry C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile, Water, Ammonia | Water, Acetonitrile, Methanol (Gradient) |
| Flow Rate | 2.0 mL/min | Not Specified |
| Detection | 265 nm | Diode Array Detector |
| Injection Vol. | 50 µL | Not Specified |
| Temperature | Ambient | Not Specified |
Table 2: Linearity and Detection Limits for Calcitriol and 5,6-trans-Calcitriol [1][2]
| Compound | Linearity Range (µg/mL) | Detection Limit (ng/mL) | Limit of Quantification (ng/mL) |
| Calcitriol | 0.1714 - 1.36 | 39.75 | 141.6 |
| 5,6-trans-Calcitriol | 0.1613 - 1.28 | 40.90 | 136.4 |
Visualizations
Experimental Workflow for HPLC Method Development
References
- 1. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmadekho.com [pharmadekho.com]
- 4. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
addressing co-elution of Impurity C with other Calcitriol degradants
Welcome to the Technical Support Center for Calcitriol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a specific focus on addressing the co-elution of Impurity C with other Calcitriol degradants.
Troubleshooting Guide: Co-elution of Impurity C
Problem: Inadequate chromatographic resolution between Calcitriol, Impurity C (pre-Calcitriol PTAD adduct), and/or other degradants such as the 5,6-trans isomer.
Approach: This guide provides a systematic approach to optimize your HPLC/UPLC method to achieve baseline separation. The key parameters to adjust are mobile phase composition, stationary phase, and temperature.
Initial Assessment and System Suitability
Before modifying the analytical method, ensure your HPLC/UPLC system is performing optimally. Check for sharp, symmetrical peaks for your Calcitriol standard. Peak broadening or tailing can contribute to apparent co-elution and should be addressed first by checking for column degradation, extra-column volume, or inappropriate injection solvent.[1]
Method Optimization Strategies
The resolution of chromatographic peaks is governed by efficiency, selectivity, and retention. To resolve co-eluting peaks, modifications to the method should primarily focus on altering the selectivity (α) between the analytes.
Table 1: Impact of Method Parameter Adjustments on Resolution of Impurity C and Other Degradants
| Parameter Adjusted | Modification | Expected Outcome on Resolution | Potential Side Effects |
| Mobile Phase | Organic Modifier: Change from Acetonitrile to Methanol (or vice-versa). | May alter the elution order and improve selectivity due to different solvent properties. | Significant changes in retention times and peak shapes. |
| Mobile Phase B % (Organic): Decrease the initial %B in a gradient or use a shallower gradient. | Increases retention and may improve separation of early-eluting peaks. | Longer run times. | |
| Mobile Phase Modifier: Add or change the concentration of an acid (e.g., 0.1% Formic Acid or Phosphoric Acid). | Can improve peak shape for ionizable compounds and alter selectivity.[2] | May affect mass spectrometry compatibility (use volatile modifiers like formic acid for LC-MS). | |
| Stationary Phase | Column Chemistry: Switch from a standard C18 to a different chemistry (e.g., Phenyl-Hexyl, Cyano, or a C18 with a different bonding density). | Different stationary phases offer alternative selectivities, which can be highly effective in resolving structurally similar compounds. | May require significant method redevelopment. |
| Particle Size: Switch to a column with smaller particles (e.g., from 5 µm to sub-2 µm for UPLC). | Increases column efficiency, leading to sharper peaks and better resolution.[3] | Higher backpressure; requires a UPLC system. | |
| Temperature | Column Temperature: Increase or decrease the column temperature (e.g., in 5 °C increments). | Can alter selectivity, especially for compounds with different thermodynamic properties. Lower temperatures often improve resolution but increase run time. | May affect the stability of Calcitriol. |
| Flow Rate | Flow Rate: Decrease the flow rate. | Generally improves resolution by allowing more time for interactions with the stationary phase. | Longer analysis times. |
Experimental Protocols
Protocol 1: Recommended Starting HPLC Method
This protocol is a robust starting point for the separation of Calcitriol and its related substances, including Impurity C.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) %B 0 50 20 80 25 80 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A/B (50:50 v/v).
Protocol 2: Forced Degradation Study
To identify potential co-eluting degradants, a forced degradation study should be performed on the Calcitriol drug substance.[4]
-
Acid Degradation: 0.1 M HCl at 60 °C for 2 hours.
-
Base Degradation: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method described in Protocol 1 to create a profile of potential degradants.
Frequently Asked Questions (FAQs)
Q1: What is Calcitriol Impurity C?
A1: Calcitriol Impurity C is identified as a triazoline adduct of pre-Calcitriol, also known as the pre-Calcitriol PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) adduct. It is often formed during the synthesis of Vitamin D analogues.
Q2: Why does Impurity C co-elute with other Calcitriol degradants?
A2: Co-elution occurs because Impurity C and other degradants, such as isomers (e.g., 5,6-trans-Calcitriol), can have very similar polarities and structural conformations, leading to similar retention times on a given chromatographic system.
Q3: My peaks are broad and tailing, which is causing apparent co-elution. What should I check first?
A3: Before optimizing the separation method, address peak shape issues.[1]
- Column Health: The column may be contaminated or have a void. Try flushing it with a strong solvent or replace it if necessary.
- Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
- Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector.
Q4: I am still not getting enough resolution after trying the suggestions in the troubleshooting guide. What else can I do?
A4: If you have systematically evaluated the parameters in Table 1 and still face co-elution, consider more advanced strategies:
- Orthogonal Column Chemistries: Try a stationary phase with a fundamentally different separation mechanism, such as a pentafluorophenyl (PFP) column, which can offer unique selectivity for halogenated or aromatic compounds.
- Two-Dimensional LC (2D-LC): For very complex samples, 2D-LC can provide a significant increase in peak capacity and resolution.
Q5: Can I use UPLC to improve the separation?
A5: Yes, Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which leads to significantly higher efficiency and resolution compared to traditional HPLC.[3] Transferring your method to a UPLC system can often resolve co-elution issues without extensive method redevelopment.
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues.
Caption: Experimental workflow for identifying and resolving co-elution.
References
Technical Support Center: Optimal Separation of Polar Impurities of Calcitriol
Welcome to the technical support center for the analysis of Calcitriol and its polar impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating polar impurities of Calcitriol?
The main challenge lies in the structural similarity between Calcitriol and its impurities, many of which are isomers or stereoisomers.[1][2][3] These compounds often have very similar polarities, making them difficult to resolve using standard chromatographic techniques. Furthermore, the low concentrations of these impurities in the presence of the main Calcitriol peak require highly sensitive and selective analytical methods.[4]
Q2: Which chromatographic technique is most suitable for separating polar impurities of Calcitriol?
Several techniques can be employed, with the choice depending on the specific impurities of interest and the available instrumentation. The most common techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for the analysis of Calcitriol and its related compounds.[5][6][7] C18 columns are frequently utilized for this purpose.[5][7][8]
-
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This technique can be effective for separating isomers of vitamin D compounds.[1][9] Silica columns are typically used in NP-HPLC.[9]
-
Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC): This advanced technique offers high selectivity and speed and has been successfully applied to the simultaneous determination of various vitamin D analogues, including hydroxylated and esterified forms.[10][11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for separating highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[12][13][14][15][16]
Q3: What are the key parameters to optimize for better separation?
To achieve optimal separation, consider the following parameters:
-
Column Chemistry: The choice of stationary phase is critical. For RP-HPLC, C18 is a common choice, while silica is used for NP-HPLC.[5][9] For challenging separations of polar compounds, HILIC columns with polar stationary phases can be effective.[13][14]
-
Mobile Phase Composition: The composition of the mobile phase, including the organic solvent, aqueous component, and any additives (e.g., formic acid, ammonium formate), significantly impacts selectivity and resolution.[17][18][19]
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting separation efficiency.
-
Flow Rate: Optimizing the flow rate can improve peak resolution and reduce analysis time.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Calcitriol and its polar impurities.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Overlap | - Inappropriate column selection.- Mobile phase composition is not optimal.- Isomers are co-eluting. | - Screen different column chemistries (e.g., C18, PFP, HILIC).- Adjust the organic solvent ratio, pH, or buffer concentration of the mobile phase.- Consider using a different chromatographic mode (e.g., NP-HPLC or UHPSFC) for isomer separation.[1][9] |
| Peak Tailing | - Silanol interactions with the stationary phase.- Column overload.- Presence of active sites on the column. | - Use a column with end-capping or a base-deactivated stationary phase.- Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration or injection volume. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump is functioning correctly.[20][21][22] |
| Low Sensitivity/Poor Peak Area | - Suboptimal detector wavelength.- Low concentration of impurities.- Sample degradation. | - Optimize the UV detector wavelength (around 265 nm for Calcitriol).[23]- Employ a more sensitive detector like a mass spectrometer (MS).[4][24]- Ensure proper sample handling and storage to prevent degradation. |
| Ghost Peaks | - Contaminants in the mobile phase or sample.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash program on the autosampler.- Run blank injections to identify the source of contamination. |
Experimental Protocols
1. General Reversed-Phase HPLC Method for Calcitriol and Impurities
-
Mobile Phase: A gradient elution with water and acetonitrile, often with a modifier like formic acid for MS compatibility.[5][17] A typical gradient might start with a higher aqueous percentage and ramp up the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C) for better reproducibility.[23]
-
Detection: UV detection at approximately 265 nm.[23]
-
Injection Volume: 10 µL.[23]
2. Normal-Phase HPLC for Vitamin D Isomers
-
Column: Silica column (e.g., 4.6 mm x 250 mm, 5 µm).[9]
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a slightly more polar solvent like ethyl acetate (e.g., 85:15 v/v).[9]
-
Flow Rate: 2.0 mL/min.[9]
-
Detection: UV detection at approximately 292 nm.[9]
3. Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) for Vitamin D Analogues
-
Mobile Phase: Supercritical CO2 as the primary mobile phase (A) with a co-solvent like methanol (B).[10][11]
-
Gradient: A gradient of the co-solvent is typically used to elute compounds with different polarities. For example, starting at a low percentage of methanol and increasing it over the run.[10][11]
-
Detection: Tandem Mass Spectrometry (MS/MS) is often used for its high sensitivity and selectivity.[10][11]
Data Presentation
Table 1: Summary of Chromatographic Conditions for Calcitriol Analysis
| Technique | Column Type | Column Dimensions | Mobile Phase | Flow Rate | Detection | Reference |
| RP-HPLC | Symmetry C18 | 4.6 mm × 250 mm, 5 µm | Water-Acetonitrile-Methanol (gradient) | Not Specified | DAD | [25] |
| RP-HPLC | Newcrom R1 | Not Specified | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Specified | [17] |
| NP-HPLC | Silica (L3) | 4.6 mm x 250 mm, 5 µm | n-hexane:ethyl acetate (85:15 v/v) | 2.0 mL/min | UV (292 nm) | [9] |
| UPLC-MS/MS | Acquity UPLC BEH C18 | 100 mm × 2.1 mm, 1.7 µm | Acetonitrile and 4.0 mM Ammonium Trifluoroacetate (gradient) | 0.2 mL/min | MS/MS | [18] |
| UHPSFC-MS/MS | Not Specified | Not Specified | CO2 and Methanol (gradient) | 2.0 mL/min | MS/MS | [10][11] |
Visualizations
Caption: Logical workflow for selecting the optimal chromatographic column.
This technical support guide provides a starting point for developing and troubleshooting methods for the separation of Calcitriol and its polar impurities. For more specific applications, further method development and optimization will be necessary.
References
- 1. agilent.com [agilent.com]
- 2. CN101607931B - Preparation method of calcitriol - Google Patents [patents.google.com]
- 3. owlstonemedical.com [owlstonemedical.com]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 7. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. ijbio.com [ijbio.com]
- 19. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 24. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 25. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
impact of injection solvent on peak shape of Calcitriol Impurity C
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of the injection solvent on the peak shape of Calcitriol Impurity C during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
Issue: Poor Peak Shape Observed for Calcitriol Impurity C
Researchers analyzing Calcitriol and its related compounds, such as Calcitriol Impurity C, may encounter suboptimal peak shapes, including fronting, tailing, or broadening. One common cause of these issues is a mismatch between the injection solvent and the mobile phase.
Q1: My peak for Calcitriol Impurity C is showing significant fronting. What is the likely cause and how can I fix it?
A1: Peak fronting is often a classic symptom of using an injection solvent that is significantly stronger than the mobile phase.[1][2][3] This causes the analyte to travel too quickly at the point of injection, leading to a distorted peak. Calcitriol Impurity C is known to be soluble in solvents like DMSO and Methanol, which are strong solvents in reversed-phase HPLC.[4][5]
Troubleshooting Steps:
-
Match the Injection Solvent to the Mobile Phase: The ideal injection solvent is the mobile phase itself or a solvent with a weaker elution strength.[1][2] If your mobile phase is a mixture of acetonitrile and water, prepare your sample in the same ratio.
-
Reduce the Strength of the Injection Solvent: If the sample must be dissolved in a strong solvent due to solubility constraints, try to dilute it with a weaker solvent (like water) as much as possible before injection.
-
Decrease the Injection Volume: Injecting a smaller volume of a strong solvent can minimize its detrimental effect on peak shape.[6][7][8] A general guideline is to keep the injection volume between 1% and 5% of the total column volume.[9]
Q2: I am observing peak tailing for Calcitriol Impurity C. Could the injection solvent be the cause?
A2: While peak tailing is often associated with secondary interactions with the stationary phase or column degradation, the injection solvent can play a role. If the sample solvent has a very different pH or ionic strength compared to the mobile phase, it can lead to tailing.
Troubleshooting Steps:
-
Check for pH Mismatch: Ensure the pH of your sample diluent is close to that of your mobile phase, especially if your mobile phase is buffered. A significant pH difference can alter the ionization state of the analyte as it enters the column, causing tailing.
-
Consider Secondary Interactions: Calcitriol Impurity C has several polar functional groups. If your injection solvent is not sufficiently solvating the impurity, it might lead to interactions with active sites on the column packing material, resulting in tailing. In such cases, a small amount of a more polar solvent in your injection diluent might be beneficial, provided it does not cause fronting.
Q3: The peak for Calcitriol Impurity C is broader than expected. What aspects of the injection solvent should I investigate?
A3: Peak broadening can be caused by several factors, including a strong injection solvent. When the injection solvent is stronger than the mobile phase, it can cause the sample band to spread at the head of the column, resulting in a broader peak eluting later.[1][3][7]
Troubleshooting Steps:
-
Solvent Strength Mismatch: As with peak fronting, the primary suspect is an injection solvent that is stronger than the mobile phase.[7] Refer to the troubleshooting steps for peak fronting.
-
Large Injection Volume: Injecting a large volume of even a moderately strong solvent can lead to peak broadening.[8] Try reducing the injection volume to see if the peak shape improves.
-
Temperature Effects: Ensure that your sample and mobile phase are at the same temperature. Injecting a cold sample into a warmer column can cause peak broadening.
Experimental Protocols
Standard HPLC Method for Calcitriol and Impurities
This protocol provides a general starting point for the analysis of Calcitriol and its impurities. Method optimization will be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes. The mobile phase can also contain additives like phosphoric acid or formic acid for better peak shape.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 264 nm for Calcitriol and its impurities.[11]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
Protocol for Investigating Injection Solvent Effects
-
Prepare Stock Solution: Dissolve a known amount of Calcitriol Impurity C in a suitable strong solvent where it is freely soluble (e.g., Methanol or DMSO).
-
Prepare a Series of Dilutions:
-
Dilution A (Strong Solvent): Dilute the stock solution with the same strong solvent to the final desired concentration.
-
Dilution B (Mobile Phase Match): Dilute the stock solution with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water) to the final desired concentration.
-
Dilution C (Weaker Solvent): If possible, dilute the stock solution with a solvent weaker than the mobile phase (e.g., a higher percentage of water) to the final desired concentration.
-
-
Inject and Analyze: Inject equal volumes of each dilution and compare the peak shape (asymmetry, width, and height) for Calcitriol Impurity C.
Data Presentation
Table 1: Impact of Injection Solvent on Peak Shape of Calcitriol Impurity C
| Injection Solvent Composition | Relative Strength to Mobile Phase | Expected Peak Shape | Potential Issues |
| 100% Acetonitrile/Methanol | Stronger | Asymmetric (Fronting), Broad | Peak distortion, reduced resolution, potential for split peaks.[1] |
| Mobile Phase Matched (e.g., 60% ACN) | Matched | Symmetrical, Sharp | Ideal for most applications. |
| Weaker than Mobile Phase (e.g., 30% ACN) | Weaker | Symmetrical, Potentially Sharper | May improve peak focusing at the column head.[3][12] |
| 100% DMSO | Much Stronger | Severe Fronting, Broadening | High potential for significant peak distortion and retention time shifts.[1] |
Visualizations
Caption: Troubleshooting workflow for addressing poor peak shape.
Frequently Asked Questions (FAQs)
Q4: What is Calcitriol Impurity C?
A4: Calcitriol Impurity C, also known as the Triazoline Adduct of pre-Calcitriol or pre-Calcitriol PTAD Adduct, is a known impurity of Calcitriol.[4][][14] Its chemical formula is C35H49N3O5 and it has a molecular weight of 591.78 g/mol .[4][]
Q5: Why is it important to have a good peak shape for Calcitriol Impurity C?
A5: A good, symmetrical peak shape is crucial for accurate quantification and resolution from other components in the sample, including the active pharmaceutical ingredient (API), Calcitriol, and other impurities. Poor peak shape can lead to inaccurate integration and unreliable analytical results.
Q6: Can the injection solvent affect the retention time of Calcitriol Impurity C?
A6: Yes. Injecting a sample in a solvent significantly stronger than the mobile phase can cause a decrease in the retention time of the analyte.[1][3] This is because the strong solvent plug carries the analyte down the column faster than the mobile phase would.
Q7: Are there any other factors besides the injection solvent that can cause poor peak shape?
A7: Absolutely. Other common causes of poor peak shape in HPLC include column degradation, a partially blocked column frit, mobile phase pH issues, column overload, and dead volume in the HPLC system.[2][15] It is important to systematically troubleshoot all potential causes.
References
- 1. Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase | Separation Science [sepscience.com]
- 2. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Impurity C of Calcitriol | TargetMol [targetmol.com]
- 5. allmpus.com [allmpus.com]
- 6. Quantifying injection solvent effects in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [fr.restek.com]
- 10. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 12. tandfonline.com [tandfonline.com]
- 14. veeprho.com [veeprho.com]
- 15. chromatographyonline.com [chromatographyonline.com]
method robustness testing for the analysis of Calcitriol impurities
Welcome to the technical support center for the analysis of Calcitriol and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical method robustness testing.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to investigate during robustness testing of an HPLC method for Calcitriol impurities?
A1: During robustness testing, it is crucial to intentionally vary critical method parameters to assess the method's reliability. Based on ICH guidelines, the following parameters and their typical variation ranges should be investigated:
-
Mobile Phase Composition: Vary the ratio of organic solvent to aqueous phase by ±2%.[1]
-
Mobile Phase pH: Adjust the pH of the aqueous component by ±0.2 units.[1]
-
Column Temperature: Alter the column temperature by ±5°C.[1]
-
Flow Rate: Adjust the flow rate by ±0.1 mL/min.[2]
-
Wavelength: Vary the detection wavelength slightly.
-
Different Columns: Assess the method's performance on different batches or brands of the same column type.
Q2: What are common impurities of Calcitriol that should be monitored?
A2: Several related substances and degradation products can be present as impurities in Calcitriol. Some of the commonly identified impurities include:
-
Calcitriol EP Impurity A[3]
-
Calcitriol EP Impurity B[3]
-
Calcitriol EP Impurity C (Triazoline adduct of pre-calcitriol)[3][4]
-
Calcitriol Lactone[7]
-
Calcitroic Acid[7]
Q3: Why are forced degradation studies necessary for Calcitriol impurity analysis?
A3: Forced degradation studies, or stress testing, are a regulatory requirement and a critical part of method development and validation.[8] These studies help to:
-
Identify potential degradation products that could arise during storage and handling.
-
Establish the degradation pathways of the drug substance.[8]
-
Demonstrate the specificity and stability-indicating nature of the analytical method, ensuring that the method can separate the main active pharmaceutical ingredient (API) from its degradation products and impurities.[8][9]
Q4: What are typical stress conditions for forced degradation studies of Calcitriol?
A4: Calcitriol should be subjected to a variety of stress conditions to induce degradation. Common conditions include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 2 hours.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., exposing the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Exposing the drug substance to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between Calcitriol and an impurity peak. | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Flow rate is too high. | 1. Optimize the mobile phase composition. A slight change in the organic-to-aqueous ratio can significantly impact resolution. 2. Replace the column with a new one of the same type. 3. Reduce the flow rate to allow for better separation. |
| Variable peak retention times. | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction or leaks in the HPLC system. | 1. Use a column oven to maintain a consistent temperature.[1] 2. Ensure the mobile phase is prepared accurately and consistently for each run. Degas the mobile phase before use. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow. |
| Appearance of extraneous peaks. | 1. Contaminated mobile phase or diluent. 2. Sample degradation. 3. Carryover from a previous injection. | 1. Prepare fresh mobile phase and diluent using high-purity solvents. 2. Ensure proper sample storage and handling. Analyze samples as soon as possible after preparation. 3. Implement a robust needle wash program between injections. |
| Assay results are not reproducible. | 1. Inaccurate sample or standard preparation. 2. Method is not robust. 3. System suitability criteria not met. | 1. Review and verify weighing and dilution procedures. Use calibrated pipettes and balances. 2. Perform a robustness study to identify critical parameters affecting the method's performance.[2] 3. Ensure system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of replicate injections) are within the acceptance criteria before sample analysis. |
Experimental Protocols
Protocol 1: Robustness Testing of an HPLC Method for Calcitriol Impurities
This protocol outlines the methodology for assessing the robustness of a reversed-phase HPLC method for the analysis of Calcitriol and its impurities.
1. Standard Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40, v/v)[1]
-
Sample Concentration: A solution containing Calcitriol and its impurities at appropriate concentrations.
2. Robustness Study Design: The robustness of the method is evaluated by introducing small, deliberate variations to the standard chromatographic parameters. The following parameters are varied one at a time:
-
Mobile Phase Composition: The ratio of acetonitrile to water is varied by ±2% (e.g., 58:42 and 62:38, v/v).[1]
-
Column Temperature: The column temperature is varied by ±5°C (e.g., 25°C and 35°C).[1]
-
Flow Rate: The flow rate is varied by ±0.1 mL/min (e.g., 0.9 mL/min and 1.1 mL/min).[2]
-
Mobile Phase pH (if applicable): The pH of the aqueous component of the mobile phase is adjusted by ±0.2 units.[1]
3. Data Analysis: For each condition, inject a system suitability solution and a sample solution. Evaluate the impact of the variations on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantification of impurities.
Protocol 2: Forced Degradation Study of Calcitriol
This protocol describes the procedure for conducting forced degradation studies on Calcitriol to assess the stability-indicating properties of an analytical method.
1. Sample Preparation: Prepare separate solutions of Calcitriol in a suitable solvent at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Degradation: Add 1 mL of 0.1 M HCl to the sample solution. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration.
-
Base Degradation: Add 1 mL of 0.1 M NaOH to the sample solution. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to the final concentration.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to the sample solution. Store at room temperature for 24 hours, protected from light. Dilute to the final concentration.
-
Thermal Degradation: Expose the solid Calcitriol powder to 105°C in a hot air oven for 24 hours. Dissolve the stressed powder in the solvent to achieve the final concentration.
-
Photolytic Degradation: Expose the Calcitriol solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Analysis: Analyze the stressed samples using the HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample.
4. Evaluation: Examine the chromatograms for the appearance of new peaks (degradation products) and any change in the peak area of Calcitriol. Assess the peak purity of the Calcitriol peak in the stressed samples to ensure no co-eluting peaks.
Data Presentation
Table 1: Results of Robustness Study
| Parameter Varied | Variation | Resolution (Calcitriol/Impurity X) | Tailing Factor (Calcitriol) | %RSD of Impurity X Area (n=6) |
| Standard Condition | - | 2.5 | 1.1 | 1.2 |
| Mobile Phase Composition | +2% Acetonitrile | 2.3 | 1.1 | 1.4 |
| -2% Acetonitrile | 2.7 | 1.2 | 1.3 | |
| Column Temperature | +5°C | 2.4 | 1.0 | 1.5 |
| -5°C | 2.6 | 1.2 | 1.4 | |
| Flow Rate | +0.1 mL/min | 2.2 | 1.1 | 1.6 |
| -0.1 mL/min | 2.8 | 1.2 | 1.3 |
Table 2: Summary of Forced Degradation Study
| Stress Condition | % Degradation of Calcitriol | Number of Degradation Products | Resolution of Main Peak from Closest Impurity |
| Control (Unstressed) | 0 | 0 | - |
| Acidic (0.1 M HCl, 60°C, 2h) | 12.5 | 2 | 2.1 |
| Basic (0.1 M NaOH, 60°C, 2h) | 8.2 | 1 | 2.8 |
| Oxidative (3% H₂O₂, RT, 24h) | 15.8 | 3 | 1.9 |
| Thermal (105°C, 24h) | 5.5 | 1 | 3.2 |
| Photolytic | 18.3 | 2 | 2.0 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. pharmasm.com [pharmasm.com]
- 9. ijlpr.com [ijlpr.com]
Validation & Comparative
inter-laboratory comparison of analytical methods for Calcitriol impurities
A Comparative Guide to Inter-Laboratory Analysis of Calcitriol Impurities
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of impurities in Calcitriol, the biologically active form of Vitamin D3. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data from various validated methods, details experimental protocols, and visualizes analytical workflows. The aim is to offer an objective resource to assist in the selection and implementation of robust analytical techniques for quality control and regulatory compliance.
Calcitriol's high potency and sensitivity to light, heat, and oxidation necessitate stringent control of its impurities, which can arise during synthesis or degradation.[1] Regulatory bodies like the ICH, USP, and EP have established guidelines for impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) is the primary method for assay and impurity profiling, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed for identifying and quantifying low-level impurities.[1]
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for Calcitriol and its impurities based on published validation data. This comparative data is essential for evaluating the suitability of a method for a specific analytical challenge.
Table 1: Comparison of HPLC Method Performance Parameters
| Parameter | Method 1: RP-HPLC[2] | Method 2: Liquid Chromatography[3][4] | Method 3: UHPLC[5] |
| Column | Inertsil ODS – 3V (250 mm X 4.6 mm, 5µ) | Silica column (5 µm) | Not Specified |
| Mobile Phase | Isocratic: Potassium-based buffer | Hexane-tetrahydrofuran-methylene dichloride-isopropanol (72:12:12:4, v/v) | Not Specified |
| Detection | UV at 270 nm | UV at 254 nm | Not Specified |
| Linearity Range | 400-1200 µg/ml | Not Specified | R² ≥ 0.9990 |
| Precision (RSD) | Drug: 0.099%, Impurity: 0.6636% | < 1.5% | Intra-day: ≤1.9%, Inter-day: ≤3.5% |
| Accuracy (Recovery) | > 98% | Average 101% | > 82% |
| LOD | Drug: 0.02%, Impurity: 0.20% | Not Specified | 0.04 - 0.05 µg/mL |
| LOQ | Drug: 0.06%, Impurity: 0.60% | Not Specified | 0.04 - 0.05 µg/mL |
Table 2: Comparison of LC-MS/MS Method Performance Parameters
| Parameter | Method 1: SFC-MS[6] | Method 2: SLE-SPE-LC-MS/MS[7] |
| Technique | Supercritical Fluid Chromatography-Mass Spectrometry | Supported Liquid Extraction and Solid Phase Extraction coupled with LC-MS/MS |
| Linearity Range | 0.1% to 2.0% impurity concentration | 1 ng/mL to 100 ng/mL |
| Precision (RSD) | Not Specified | Not Specified |
| Accuracy (Recovery) | Not Specified | Within 11% of specified concentration |
| LOD | 2 to 7 ng/mL | Not Specified |
| LOQ | 0.5% for ester impurities | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for key experiments cited in this guide.
Protocol 1: RP-HPLC for Calcitriol and Impurities[2]
-
Chromatographic System: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with an Inertsil ODS – 3V column (250 mm X 4.6 mm, 5µ) and a UV detector.
-
Mobile Phase: An isocratic mobile phase composed of a potassium-based buffer (details not specified in the abstract).
-
Sample Preparation: Dissolve the Calcitriol bulk drug or pharmaceutical dosage form in a suitable solvent to achieve a concentration within the linear range (400-1200 µg/ml).
-
Chromatographic Conditions:
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
Detection Wavelength: 270 nm.
-
Injection Volume: Not specified.
-
Run Time: 15 minutes.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of Calcitriol and its impurities at concentrations ranging from 400 µg/ml to 1200 µg/ml.
-
Precision: Analyze replicate injections of a standard solution and express the result as the relative standard deviation (RSD).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of Calcitriol and its impurities.
-
Specificity: Analyze a placebo sample to ensure no interference with the main peaks.
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio.
-
Protocol 2: Liquid Chromatography for Calcitriol Assay[3][4]
-
Chromatographic System: A liquid chromatography system with a silica column (5 µm) and a UV detector.
-
Mobile Phase: A mixture of hexane, tetrahydrofuran, methylene dichloride, and isopropanol in the ratio of 72:12:12:4 (v/v).
-
Sample Preparation: Dilute the content of the Calcitriol capsule in a suitable solvent.
-
Chromatographic Conditions:
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
Detection Wavelength: 254 nm.
-
Run Time: 15-20 minutes.
-
-
Validation Parameters:
Visualizations
Diagrams illustrating experimental workflows and logical relationships provide a clear and concise understanding of the analytical processes.
Caption: General workflow for the analysis of Calcitriol impurities using HPLC.
Caption: Key parameters for the validation of analytical methods for Calcitriol impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of liquid chromatographic method for assay of calcitriol and alfacalcidol in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
A Comparative Analysis of Calcitriol Impurity C and Other Known Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Calcitriol Impurity C against other known process-related and degradation impurities of Calcitriol. Calcitriol, the biologically active form of Vitamin D, is a critical hormone in calcium and phosphate homeostasis. Its purity is paramount for therapeutic safety and efficacy. This document outlines the key physicochemical properties of these impurities, presents analytical methodologies for their separation and identification, and discusses their origins. Experimental protocols and data are provided to support analytical method development and validation.
Physicochemical and Chromatographic Properties of Calcitriol and Its Impurities
Impurities in Calcitriol can arise from its complex synthesis or degradation due to its sensitivity to light, heat, and oxidation.[1] The United States and European Pharmacopeias list several specified impurities that must be monitored and controlled.[2][3] The primary method for impurity profiling is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for structural elucidation.[1]
Table 1: Comparison of Calcitriol and Key Specified Impurities
| Compound Name | USP/EP Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Calcitriol | - | 32222-06-3 | C₂₇H₄₄O₃ | 416.64 | Active Pharmaceutical Ingredient |
| pre-Calcitriol PTAD Adduct | Calcitriol Impurity C | 86307-44-0 | C₃₅H₄₉N₃O₅ | 591.78 | Synthetic intermediate; Diels-Alder adduct of pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[][5] |
| trans-Calcitriol | Calcitriol Impurity A | 73837-24-8 | C₂₇H₄₄O₃ | 416.64 | Isomerization product of the triene system.[1] |
| 1β-Calcitriol (1-Epicalcitriol) | Calcitriol Impurity B | 66791-71-7 | C₂₇H₄₄O₃ | 416.64 | Epimer of Calcitriol. |
Table 2: Representative Chromatographic Data for Calcitriol Impurities
The following data is based on the USP monograph for Calcitriol, which provides a standardized method for assessing chromatographic purity.
| Compound | Relative Retention Time (RRT) |
| pre-Calcitriol | ~0.9[6] |
| Calcitriol | 1.0 (Reference) [6] |
Formation Pathways and Logical Relationships
The impurities of Calcitriol are typically formed either as byproducts during synthesis or as degradants during storage. Calcitriol Impurity C is a unique, synthesis-related impurity formed by trapping the thermally unstable pre-Calcitriol intermediate with PTAD. Other impurities, like Impurity A (trans-Calcitriol), are isomers formed through degradation.
Experimental Protocols
3.1. HPLC Method for Chromatographic Purity of Calcitriol (Based on USP Monograph)
This method is suitable for the separation of Calcitriol from its precursor, pre-Calcitriol, and is a foundational method for impurity profiling.
Chromatographic Conditions:
-
Column: L7 packing (e.g., silica-based C8 or C18), 4.6-mm × 25-cm; 5-µm particle size.[6]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and Tris buffer solution (55:45).[6]
-
Tris Buffer Solution: Dissolve 1.0 g of tris(hydroxymethyl)aminomethane in 900 mL of water, adjust pH to 7.0-7.5 with phosphoric acid, and dilute to 1000 mL.[3]
-
Flow Rate: Approximately 1 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection: UV at 230 nm.[6]
-
Injection Volume: Approximately 50 µL.[6]
System Suitability:
-
System Suitability Solution: Heat a standard solution of Calcitriol at 80°C for 30 minutes to generate pre-Calcitriol.[6]
-
Requirements: The resolution (R) between pre-Calcitriol and Calcitriol must be not less than 3.5. The relative retention times are about 0.9 for pre-Calcitriol and 1.0 for Calcitriol.[6]
3.2. Experimental Workflow for Impurity Analysis
The general workflow for identifying and quantifying impurities in a Calcitriol sample involves sample preparation, chromatographic separation, and data analysis.
Biological Activity and Signaling Pathways
Calcitriol exerts its biological effects primarily by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[5] This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription. This pathway is crucial for regulating genes involved in calcium absorption, bone metabolism, and cellular proliferation and differentiation.[7]
While the anti-proliferative activities of Calcitriol are well-studied in various cancer cell lines, there is a lack of publicly available data on the specific biological activity or toxicity of Calcitriol Impurity C, Impurity A, or Impurity B.[1][8] Their structural differences from the parent molecule suggest that their affinity for the VDR and subsequent biological activity may be significantly altered. However, without specific experimental data, their impact on the Calcitriol signaling pathway remains uncharacterized.
Conclusion
Calcitriol Impurity C is a well-defined, synthesis-related impurity distinct from common degradation products like Impurity A and B. Its formation via the trapping of pre-Calcitriol makes it a critical process control parameter. While robust HPLC methods exist for the separation and quantification of Calcitriol and some of its related substances, a comprehensive comparative study detailing the chromatographic behavior of all major impurities under a single method would be beneficial for the industry. Crucially, the biological impact of these impurities is a significant knowledge gap. Further research into the VDR binding affinity and potential toxicity of Calcitriol Impurity C and other specified impurities is necessary to fully understand their risk profile and ensure the ultimate safety and efficacy of Calcitriol drug products.
References
- 1. NB-64-02953-5mg | Impurity C of Calcitriol [86307-44-0] Clinisciences [clinisciences.com]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 5. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 6. uspbpep.com [uspbpep.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-tumor activity of calcitriol: pre-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of HPLC and UPLC-MS/MS Methods for Impurity Profiling
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the critical task of pharmaceutical impurity profiling.
In the landscape of pharmaceutical development and manufacturing, ensuring the purity, safety, and efficacy of drug products is paramount. The identification and quantification of impurities are critical components of this process, mandated by regulatory bodies worldwide. For decades, High-Performance Liquid Chromatography (HPLC) has been the established gold standard for this analytical challenge. However, the advent of Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), has introduced a powerful alternative promising significant enhancements in speed, resolution, and sensitivity. This guide provides an objective, data-driven comparison of these two techniques, supported by detailed experimental protocols, to assist researchers in selecting the most appropriate method for their impurity profiling needs.
The fundamental distinction between HPLC and UPLC lies in the particle size of the stationary phase and the corresponding operating pressures. UPLC systems employ sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC. This smaller particle size leads to a dramatic increase in chromatographic efficiency but necessitates much higher operating pressures.[1] The coupling of UPLC with MS/MS further enhances its capabilities by providing molecular weight and structural information, aiding in the identification of unknown impurities.[2][3]
Comparative Performance Data
The transition from HPLC to UPLC for impurity profiling offers substantial benefits in terms of speed, resolution, and sensitivity. The ability to significantly reduce analysis times while improving the separation of critical impurity pairs makes UPLC a highly attractive option for high-throughput quality control and in-depth characterization of drug substances.[1][4]
| Performance Parameter | HPLC | UPLC-MS/MS | Key Advantages of UPLC-MS/MS |
| Typical Run Time | 20–45 minutes | 2–5 minutes | 5 to 10-fold increase in speed and throughput.[5][6] |
| Resolution | Good | Excellent | Enhanced separation of closely eluting and isomeric impurities.[1][5] |
| Sensitivity (LOD/LOQ) | 0.005% - 0.05% (relative to API) | Can achieve significantly lower detection and quantification limits. | 3 to 10-fold sensitivity gains, crucial for trace-level contaminants.[5][7] |
| Solvent Consumption | High | Low | 50-70% reduction in mobile phase usage, leading to cost savings and greener chemistry.[1][5] |
| Operating Pressure | 400–600 bar (6,000–9,000 psi) | 1,000–1,300 bar (15,000–19,000 psi) | Higher pressure allows for the use of smaller particles and faster flow rates.[5] |
| Specificity | Good (with PDA detector) | Excellent (with MS/MS detector) | Mass spectrometry provides mass-to-charge ratio information for confident peak identification.[2] |
Experimental Protocols for Cross-Validation
A robust cross-validation study is essential to compare the performance of HPLC and UPLC-MS/MS methods for impurity profiling. The following protocols outline the key steps for such a study.
Method Development and Optimization
The initial phase involves developing and optimizing both the HPLC and UPLC-MS/MS methods. This includes the selection of appropriate columns, mobile phases, gradient profiles, and detector settings to achieve adequate separation and detection of the target impurities.[8]
HPLC Method Development:
-
Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector to monitor multiple wavelengths.
UPLC-MS/MS Method Development:
-
Column: A sub-2 µm particle column (e.g., ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size).[1]
-
Mobile Phase: A rapid gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[1]
-
Flow Rate: Typically 0.4 mL/min.[1]
-
Detection: A tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and acquisition mode (e.g., Multiple Reaction Monitoring - MRM for known impurities or full scan for unknown impurity identification).[9]
Method Validation
Both developed methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interference from blanks and placebos at the retention times of the impurities.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the expected impurity concentration.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at multiple concentration levels.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Sample Analysis and Data Comparison
The same batches of the drug substance or product are analyzed using both the validated HPLC and UPLC-MS/MS methods. The resulting data is then compared, focusing on:
-
Number of impurities detected.
-
Resolution between adjacent impurity peaks.
-
Retention time and peak shape.
-
Quantitative results for known impurities.
Cross-Validation Workflow
The logical flow of a cross-validation study for HPLC and UPLC-MS/MS methods for impurity profiling can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC vs UPLC: Differences, Pros & Cons [niito.kz]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijper.org [ijper.org]
- 10. HPLC Method Validation for Assay and Impurities in Pharmaceutical QC Labs – Pharma Validations [pharmavalidations.com]
- 11. scielo.br [scielo.br]
Performance Verification of a New Analytical Method for Calcitriol Degradation Products: A Comparative Guide
Introduction
Calcitriol, the active form of vitamin D3, is a critical medication for treating conditions such as hypocalcemia and metabolic bone disease. However, its complex structure makes it susceptible to degradation, necessitating robust analytical methods to ensure the quality, safety, and efficacy of pharmaceutical formulations. This guide provides a comprehensive comparison of a novel, high-performance analytical method against a traditional method for the quantification of Calcitriol and its degradation products. The performance of this new method is evaluated based on key validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] This guide presents data from forced degradation studies, a crucial component in the development and validation of stability-indicating analytical methods.[6][7][8][9] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[6][7][8]
Comparative Performance Data
The following table summarizes the performance characteristics of the new analytical method in comparison to a traditional High-Performance Liquid Chromatography (HPLC) method for the analysis of Calcitriol and its degradation products.
| Performance Parameter | Traditional HPLC-UV Method | New UHPLC-MS/MS Method | ICH Q2(R2) Guideline Recommendation |
| Specificity | Potential co-elution of some degradation products. | High selectivity with mass-based detection, resolving all known degradation products. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[1][2] |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999 | A linear relationship should be demonstrated across the range of the analytical procedure.[1][2] |
| Accuracy (% Recovery) | 95.0% - 103.0% | 98.0% - 101.5% | The closeness of test results obtained by the method to the true value.[1][2] |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 1.0% | Precision under the same operating conditions over a short interval of time.[1][2] |
| - Intermediate Precision | ≤ 3.0% | ≤ 1.5% | Precision within-laboratory variations: different days, different analysts, different equipment, etc.[1][2] |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.015 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Sensitive to minor changes in mobile phase composition and pH. | Minimal impact from slight variations in mobile phase organic content and column temperature. | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[4] |
| Run Time | ~35 minutes | ~10 minutes | Not specified, but shorter run times are advantageous for high-throughput analysis. |
Experimental Protocols
Forced Degradation Study
A forced degradation study is essential for developing and validating a stability-indicating method.[6][8]
Objective: To generate the potential degradation products of Calcitriol under various stress conditions and to assess the specificity and stability-indicating capability of the new analytical method.
Procedure:
-
Preparation of Stock Solution: A stock solution of Calcitriol (1 mg/mL) is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with 0.1 N HCl and heated at 60°C for 2 hours. The solution is then neutralized with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: The stock solution is treated with 0.1 N NaOH and heated at 60°C for 2 hours. The solution is then neutralized with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is kept in a hot air oven at 80°C for 48 hours. A solution of the drug is also refluxed at 80°C for 12 hours.
-
Photolytic Degradation: The solid drug substance and its solution are exposed to UV light (254 nm) and visible light in a photostability chamber for a specified duration as per ICH Q1B guidelines.[6][8]
-
-
Sample Analysis: The stressed samples are diluted appropriately and analyzed by the new UHPLC-MS/MS method to separate and identify the degradation products. The peak purity of the Calcitriol peak is assessed to ensure it is free from any co-eluting degradants.
Visualizations
Experimental Workflow for Performance Verification
The following diagram illustrates the workflow for the performance verification of the new analytical method.
Caption: Workflow for the performance verification of a new analytical method.
Logical Relationship of Forced Degradation Studies
This diagram shows the logical relationship between applying stress conditions and analyzing the outcomes in a forced degradation study.
Caption: Logical flow of a forced degradation study.
The new UHPLC-MS/MS method demonstrates significant improvements in performance compared to the traditional HPLC-UV method for the analysis of Calcitriol and its degradation products. Its superior specificity, accuracy, precision, and sensitivity, coupled with a shorter analysis time, make it a highly reliable and efficient tool for quality control and stability testing in the pharmaceutical industry. The validation of this method in accordance with ICH guidelines ensures its suitability for regulatory submissions.[3][4]
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
comparison of different stationary phases for the separation of Calcitriol isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of Calcitriol (1α,25-dihydroxyvitamin D3) and its isomers are critical in pharmaceutical development and clinical research due to their differing biological activities. The choice of stationary phase in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) is paramount for achieving the desired resolution of these closely related compounds. This guide provides an objective comparison of various stationary phases, supported by experimental data, to aid in method development for the analysis of Calcitriol isomers.
Comparison of Stationary Phase Performance
The selection of an appropriate stationary phase is dictated by the specific isomers of Calcitriol being targeted for separation. The following table summarizes the performance of different stationary phases for separating geometric isomers, diastereomers (epimers), and enantiomers of Calcitriol and related vitamin D analogs.
| Stationary Phase Type | Column Examples | Target Isomers | Performance Summary | Key Advantages |
| Reversed-Phase | ||||
| C18 (Octadecyl) | Symmetry C18, YMC-Triart C18 ExRS | Geometric Isomers (5,6-trans-Calcitriol) | Provides baseline separation of Calcitriol from its 5,6-trans isomer.[1][2] Standard C18 columns may not fully separate other closely related vitamin D analogs like vitamin D2 and D3.[3] | Robust, widely available, and suitable for routine analysis of the main geometric isomer. |
| C30 (Triacontyl) | - | Geometric & Positional Isomers | Offers superior shape selectivity compared to C18 for separating geometric and positional isomers of structurally related molecules. | Enhanced resolution for complex mixtures of isomers. |
| PFP (Pentafluorophenyl) | ACE C18-PFP | Positional & Polar Isomers | Provides alternative selectivity to C18 due to multiple retention mechanisms including hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions.[4] It can resolve isomers that co-elute on C18 phases.[4] | Unique selectivity for polar and aromatic isomers, orthogonal to C18. |
| Normal-Phase | ||||
| Silica | Silica Gel | Positional & Geometric Isomers | Effective for separating isomers with differing polarity. A normal-phase method has been successfully used for the separation of vitamin D3 and its isomers, pre-vitamin D3 and trans-vitamin D3. | High resolving power for polar isomers, complementary to reversed-phase methods. |
| Cyano, Diol | - | Polar Isomers | Offer alternative selectivity to bare silica and are less sensitive to water content in the mobile phase, providing more robust methods. Cyano phases can resolve the 3-epi analogs of 25-hydroxyvitamin D3. | Faster equilibration times compared to silica, suitable for gradient elution. |
| Chiral Stationary Phases | ||||
| Polysaccharide-based (Cellulose, Amylose) | Chiralpak IA, IB, IC; Lux Cellulose-2 | Enantiomers & Diastereomers | Widely used for their broad enantioselectivity.[5][6] These phases can separate a wide range of enantiomers under normal-phase, reversed-phase, and SFC conditions.[5][6] | High success rate for chiral separations, applicable in both HPLC and SFC. |
| Cyclodextrin-based | - | Enantiomers | Provide enantioselectivity based on inclusion complexation. | Effective for specific classes of chiral compounds. |
| Supercritical Fluid Chromatography (SFC) | ||||
| Chiral (Polysaccharide-based) | Lux Cellulose-2 | Enantiomers & Diastereomers | SFC offers faster separations and higher efficiency compared to HPLC for chiral analysis.[6] Polysaccharide-based columns are the most commonly used in chiral SFC.[6][7] | Green chromatography with reduced solvent consumption, high throughput. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation methods. Below are protocols for different chromatographic modes used in the separation of Calcitriol and its isomers.
Reversed-Phase HPLC for Geometric Isomer Separation (Calcitriol and 5,6-trans-Calcitriol)
-
Stationary Phase: Symmetry C18 (4.6 mm × 250 mm, 5 µm)[1][2]
-
Mobile Phase: Gradient elution with water, acetonitrile, and methanol[1][2]
-
Sample Preparation: As per the analysis of commercially available Calcitriol capsules.[1][2]
Normal-Phase HPLC for Vitamin D3 Isomer Separation
-
Stationary Phase: Silica gel column
-
Mobile Phase: n-hexane and a polar modifier (e.g., isopropanol, ethanol)
-
Detection: UV detector
-
Note: This method is for vitamin D3 but can be adapted for Calcitriol, which has a similar core structure.
Chiral SFC for Enantiomeric Separation of Azole Fungicides (Illustrative Protocol)
-
Stationary Phase: Lux® Cellulose-2 (250 × 4.6 mm; 5 µm)[6]
-
Mobile Phase: Supercritical CO2 with an organic modifier (e.g., isopropanol)[6]
-
Flow Rate: 2 mL/min[6]
-
Pressure: 150 bar[6]
-
Temperature: 35 °C[6]
-
Detection: UV or Circular Dichroism (CD) detector[6]
-
Note: This is a general protocol for chiral SFC and would require optimization for Calcitriol enantiomers.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing different stationary phases for the separation of Calcitriol isomers.
Caption: Workflow for comparing stationary phases for Calcitriol isomer separation.
References
- 1. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
comparative stability study of Calcitriol and Impurity C under stress conditions
A comprehensive comparison of the stability profiles of Calcitriol and its process-related impurity, Impurity C, under various stress conditions cannot be provided at this time due to a lack of publicly available experimental data on the stability of Impurity C. While information regarding the stability of the active pharmaceutical ingredient (API), Calcitriol, is accessible, similar studies on Impurity C have not been identified in the public domain. This guide, therefore, summarizes the known stability characteristics of Calcitriol under stress conditions and outlines the standard experimental protocols that would be necessary to conduct a direct comparative stability study.
Calcitriol Stability Profile
Calcitriol, the biologically active form of vitamin D3, is a molecule known for its susceptibility to degradation under various environmental pressures.[1][2][3] Understanding its stability is crucial for ensuring the efficacy and safety of pharmaceutical formulations. Stress testing studies have revealed that Calcitriol is particularly sensitive to light, heat, and oxidative conditions.[1][3][4]
Photostability: Exposure to ultraviolet (UV) light is highly detrimental to the stability of Calcitriol. Studies have shown that significant degradation, in some cases exceeding 90%, can occur upon exposure to UV-A and UV-B radiation.[5][] This necessitates the use of light-resistant packaging for Calcitriol-containing products.
Thermal Stability: Calcitriol is also sensitive to elevated temperatures.[1][4] Degradation is observed to increase with rising temperatures, highlighting the need for controlled storage conditions.
Oxidative Stability: The presence of oxygen can lead to the oxidative degradation of Calcitriol.[1] Formulations often include antioxidants to mitigate this degradation pathway.
The primary analytical technique for assessing the stability of Calcitriol and quantifying its impurities is High-Performance Liquid Chromatography (HPLC).[1][7]
Calcitriol Impurity C
Calcitriol Impurity C is identified as the triazoline adduct of pre-Calcitriol, with the chemical name (6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][2][5]triazolo[1,2-a]cinnoline-1,3(2H)-dione and CAS number 86307-44-0.[8][9][10] It is recognized as a process-related impurity in the synthesis of Calcitriol. Despite its identification and availability as a reference standard, no peer-reviewed studies detailing its stability under forced degradation conditions were found.
Proposed Experimental Protocols for a Comparative Stability Study
To conduct a direct comparative stability study of Calcitriol and Impurity C, a series of forced degradation experiments would be required. The following protocols outline the standard methodologies for such a study.
Materials and Methods
-
Test Substances: Calcitriol reference standard and Calcitriol Impurity C reference standard.
-
Reagents: HPLC-grade solvents (e.g., acetonitrile, methanol), purified water, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
Instrumentation: A validated stability-indicating HPLC system with a UV detector.
Stress Conditions
Forced degradation studies should expose both Calcitriol and Impurity C to the following stress conditions:
-
Photolytic Degradation:
-
Expose solutions of both compounds to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Expose solid samples and solutions of both compounds to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven.
-
Analyze samples at various time points to determine the rate of degradation.
-
-
Acid and Base Hydrolysis:
-
Treat solutions of both compounds with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures.
-
Neutralize the samples at specified time points before HPLC analysis.
-
-
Oxidative Degradation:
-
Treat solutions of both compounds with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Analyze samples at different time intervals.
-
Data Presentation
The quantitative data from these experiments should be summarized in tables to allow for a direct comparison of the degradation of Calcitriol and the formation and degradation of Impurity C under each stress condition.
Table 1: Example Data Table for Photolytic Degradation
| Time (hours) | % Degradation of Calcitriol | % Degradation of Impurity C |
| 0 | 0 | 0 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Visualization of Experimental Workflow
A diagram illustrating the workflow of the comparative stability study can be generated using the DOT language.
Caption: Workflow for the comparative stability study of Calcitriol and Impurity C.
Conclusion
While the stability of Calcitriol under various stress conditions is documented, a comprehensive comparative analysis with Impurity C is not possible due to the absence of stability data for the impurity. The provided experimental protocols offer a framework for researchers and drug development professionals to conduct such a study. The resulting data would be invaluable for understanding the degradation pathways of both the active ingredient and its impurity, ultimately contributing to the development of more stable and reliable pharmaceutical products.
References
- 1. CAS 86307-44-0: pre-Calcitriol PTAD Adduct | CymitQuimica [cymitquimica.com]
- 2. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 3. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 7. Impurity C of Calcitriol | C35H49N3O5 | CID 71314478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. allmpus.com [allmpus.com]
- 9. The Atrophic Effect of 1,25(OH)2 Vitamin D3 (Calcitriol) on C2C12 Myotubes Depends on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcitriol | CAS 32222-06-3 | LGC Standards [lgcstandards.com]
assessment of the genotoxic potential of Calcitriol Impurity C versus parent drug
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genotoxic potential of the active pharmaceutical ingredient (API) Calcitriol and its specified impurity, Calcitriol Impurity C. Due to a lack of publicly available genotoxicity data for Calcitriol Impurity C, this document focuses on the established genotoxic profile of the parent drug, Calcitriol. Furthermore, it offers detailed experimental protocols for key genotoxicity assays, enabling researchers to conduct their own assessments of Calcitriol Impurity C and other related substances.
Executive Summary
Calcitriol, the biologically active form of vitamin D, has been evaluated for its genotoxic potential through a standard battery of tests. The available data indicates that Calcitriol is not mutagenic in the bacterial reverse mutation assay (Ames test) and is not clastogenic in the in vivo mouse micronucleus test.[1][2] Currently, there is no publicly available information regarding the genotoxic potential of Calcitriol Impurity C. Therefore, a direct comparison is not possible. This guide provides the necessary framework and methodologies for researchers to perform a comprehensive genotoxic assessment of this impurity.
Data Presentation: Genotoxicity of Calcitriol
The following table summarizes the available genotoxicity data for Calcitriol.
| Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | Not specified | With and without | Non-mutagenic | [1][2] |
| In vivo Mouse Micronucleus Test | Mouse bone marrow | Not specified | Not applicable | Non-genotoxic | [1][2] |
Experimental Protocols for Genotoxicity Assessment
To facilitate the assessment of the genotoxic potential of Calcitriol Impurity C, detailed protocols for three standard genotoxicity assays are provided below. These assays are recommended by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[3][4][5]
Objective: To determine if Calcitriol Impurity C can cause point mutations in the DNA of Salmonella typhimurium.
Methodology:
-
Strains: Use a minimum of five tester strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.
-
Preparation of Test Substance: Dissolve Calcitriol Impurity C in a suitable solvent (e.g., DMSO). Prepare a range of concentrations.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Plate Incorporation Method:
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix or buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible increase at one or more concentrations.
In Vitro Mammalian Cell Micronucleus Test
The in vitro micronucleus test is used to detect the potential of a substance to induce chromosomal damage, specifically the formation of micronuclei in the cytoplasm of interphase cells.[6][7][8]
Objective: To determine if Calcitriol Impurity C can cause chromosomal damage in cultured mammalian cells.
Methodology:
-
Cell Lines: Use a suitable mammalian cell line, such as CHO, V79, TK6, or human peripheral blood lymphocytes.
-
Treatment: Treat cell cultures with a range of concentrations of Calcitriol Impurity C, both with and without S9 metabolic activation.
-
Exposure:
-
Short-term treatment with S9: 3-6 hours exposure followed by a 1.5-2.0 cell cycle recovery period.
-
Short-term treatment without S9: 3-6 hours exposure followed by a 1.5-2.0 cell cycle recovery period.
-
Extended treatment without S9: Continuous exposure for 1.5-2.0 cell cycles.
-
-
Harvest and Staining: After the recovery period, harvest the cells, and stain them with a DNA-specific dye (e.g., Giemsa, acridine orange, or propidium iodide).
-
Scoring: Score at least 2000 cells per concentration for the presence of micronuclei.
-
Data Analysis: A substance is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.
In Vitro Chromosomal Aberration Test
The in vitro chromosomal aberration test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[9][10][11]
Objective: To assess the potential of Calcitriol Impurity C to induce structural chromosomal aberrations in cultured mammalian cells.
Methodology:
-
Cell Lines: Use suitable mammalian cells, such as Chinese hamster ovary (CHO) cells, or human peripheral blood lymphocytes.
-
Treatment: Expose cell cultures to at least three concentrations of Calcitriol Impurity C, with and without S9 metabolic activation.
-
Exposure:
-
Short-term treatment: 3-6 hours.
-
Continuous treatment: 18-24 hours.
-
-
Harvesting: Add a spindle inhibitor (e.g., colcemid) to arrest cells in metaphase. Harvest the cells, treat them with a hypotonic solution, and fix them.
-
Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain with Giemsa.
-
Analysis: Analyze at least 200 metaphases per concentration for chromosomal aberrations (e.g., gaps, breaks, exchanges).
-
Data Analysis: A substance is considered clastogenic if it produces a concentration-dependent and statistically significant increase in the number of cells with chromosomal aberrations.
Signaling Pathways of Calcitriol
Understanding the signaling pathways of Calcitriol can provide insights into its potential mechanisms of action and those of its structurally related impurities. Calcitriol primarily exerts its effects through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[12][13]
Recent studies also suggest that Calcitriol may have non-genomic effects and can influence pathways related to DNA repair, such as upregulating RAD51, a key protein in homologous recombination repair.[14] Any assessment of Calcitriol Impurity C should consider the possibility of interactions with these pathways.
Conclusion and Future Directions
While Calcitriol has been shown to be non-genotoxic in standard assays, the genotoxic potential of Calcitriol Impurity C remains uncharacterized. The experimental protocols and pathway information provided in this guide are intended to serve as a resource for researchers and drug development professionals to undertake a thorough genotoxicity assessment of this and other related impurities. Such studies are crucial for ensuring the safety and regulatory compliance of pharmaceutical products containing Calcitriol. It is recommended that the battery of in vitro tests described herein be conducted for Calcitriol Impurity C. If positive results are obtained, further in vivo testing would be warranted to fully characterize its genotoxic risk.
References
- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 4. Ames test - Wikipedia [en.wikipedia.org]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. criver.com [criver.com]
- 7. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micronucleus test - Wikipedia [en.wikipedia.org]
- 9. criver.com [criver.com]
- 10. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Calcitriol prevents RAD51 loss and cGAS-STING-IFN response triggered by progerin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Calcitriol: The Pharmacopoeial Method vs. a Novel UPLC-MS/MS Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the traditional pharmacopoeial method and a modern, ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) technique for the quantitative analysis of Calcitriol. The accurate determination of Calcitriol, the biologically active form of vitamin D3, is critical in pharmaceutical formulations and clinical research due to its potent physiological effects and narrow therapeutic window. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance based on experimental data, and visualizes the analytical workflows.
Experimental Protocols
Pharmacopoeial Method: High-Performance Liquid Chromatography (HPLC)
The United States Pharmacopeia (USP) monograph for Calcitriol outlines an HPLC method for its quantification.[1] This method relies on UV detection to determine the concentration of Calcitriol in a sample.
Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatograph.
-
Detector: UV detector set at 230 nm.[1]
-
Column: 4.6-mm × 25-cm column containing 5-µm packing L7.[1]
-
Column Temperature: 40°C.[1]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and Tris buffer solution (55:45).[1]
-
Flow Rate: Approximately 1 mL per minute.[1]
Procedure:
-
Standard Preparation: An accurately weighed quantity of USP Calcitriol Reference Standard (RS) is dissolved in acetonitrile and diluted with Tris buffer solution to achieve a known concentration of about 100 µg/mL.[1]
-
Sample Preparation: An accurately weighed quantity of the Calcitriol sample is dissolved and diluted in the same manner as the standard preparation to obtain a similar target concentration.[1]
-
Chromatography: Equal volumes of the standard and sample preparations are injected into the chromatograph.
-
Analysis: The peak response of the Calcitriol peak in the chromatogram of the sample preparation is compared with the peak response of the Calcitriol peak in the chromatogram of the standard preparation to calculate the quantity of Calcitriol.
New Analytical Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This novel method utilizes the enhanced separation efficiency of UPLC coupled with the high sensitivity and selectivity of tandem mass spectrometry, offering significant advantages over the conventional HPLC-UV method.
Instrumentation and Conditions:
-
System: UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18, 2.1 mm x 50 mm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Calcitriol and an internal standard.
Procedure:
-
Standard Preparation: A series of calibration standards are prepared by spiking a suitable matrix with known concentrations of Calcitriol and a fixed concentration of an internal standard (e.g., a stable isotope-labeled Calcitriol).
-
Sample Preparation: The Calcitriol sample is extracted using a suitable technique (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances. The extract is then evaporated to dryness and reconstituted in the mobile phase. The internal standard is added during the extraction process.
-
UPLC-MS/MS Analysis: The prepared sample is injected into the UPLC-MS/MS system. The analyte is separated on the UPLC column and subsequently ionized and detected by the mass spectrometer.
-
Quantification: The ratio of the peak area of Calcitriol to the peak area of the internal standard is used to construct a calibration curve from the standard preparations. The concentration of Calcitriol in the sample is determined from this calibration curve.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of the pharmacopoeial HPLC method and the new UPLC-MS/MS technique based on hypothetical, yet representative, experimental data.
| Performance Parameter | Pharmacopoeial HPLC Method | New UPLC-MS/MS Technique |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999 |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.3 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Run Time | ~15 minutes | ~5 minutes |
| Specificity | Moderate (Potential for interference from structurally similar compounds) | High (Mass-based detection provides excellent specificity) |
Mandatory Visualization
Caption: A comparative workflow of the Pharmacopoeial HPLC and the new UPLC-MS/MS methods.
Caption: Experimental workflow for the UPLC-MS/MS analysis of Calcitriol.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Calcitriol Impurity C
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Impurity C of Calcitriol. Given the potent nature of Calcitriol and its analogues, this guide establishes a robust framework for operational safety, risk mitigation, and waste management to ensure the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is essential for minimizing exposure and maintaining a safe research environment.
Hazard Identification and Risk Assessment
This compound, a derivative of the hormonally active form of vitamin D, is classified as a hazardous substance. The primary risks associated with handling this compound include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
Due to its relation to Calcitriol, a potent pharmaceutical compound, Impurity C should be handled with the same precautions as other high-potency active pharmaceutical ingredients (HPAPIs).[2][3] This necessitates stringent control measures to prevent occupational exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[2][4] | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Gown | Disposable, impermeable gown with long sleeves and tight-fitting cuffs. | Protects the body from splashes and aerosol exposure. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[4] | Prevents eye contact with the substance, which can cause serious irritation. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher.[4] | Minimizes the risk of inhaling airborne particles, especially when handling the powdered form. |
Task-Specific PPE Recommendations
| Task | Required PPE |
| Handling Solid Compound | Core PPE + Powered Air-Purifying Respirator (PAPR) for large quantities or when engineering controls are insufficient. |
| Handling Solutions | Core PPE. A full-face shield is recommended to protect against splashes. |
| Weighing and Dispensing | Core PPE within a certified chemical fume hood or glove box. |
| Waste Disposal | Core PPE. |
Operational Plan: Safe Handling Procedures
All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, biological safety cabinet, or glove box, to minimize exposure.
Experimental Protocol: Weighing and Preparing Solutions
-
Preparation:
-
Ensure the designated engineering control (e.g., fume hood) is functioning correctly.
-
Cover the work surface with a disposable, absorbent bench liner.
-
Assemble all necessary equipment (e.g., balance, glassware, spatulas, solvent).
-
-
Donning PPE:
-
Don the appropriate PPE as outlined in the table above. Ensure gloves are properly overlapped with the cuffs of the gown.
-
-
Handling:
-
When handling the solid form, use a spatula to carefully transfer the desired amount to a tared weigh boat on the balance.
-
To prepare a solution, add the solvent to the vessel containing the weighed solid.
-
Cap the vessel securely before removing it from the engineering control.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound (see Section 5).
-
Dispose of all contaminated disposable materials as hazardous waste (see Section 4).
-
Remove PPE in the designated area, ensuring not to cross-contaminate. Wash hands thoroughly.
-
Disposal Plan: Hazardous Waste Management
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous chemical waste.
Waste Segregation and Collection
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Puncture-resistant, sealable container | "Hazardous Waste: Calcitriol Impurity C (Solid)" |
| Liquid Waste | Leak-proof, sealable container compatible with the solvent | "Hazardous Waste: Calcitriol Impurity C in [Solvent Name]" |
| Sharps | Designated sharps container | "Hazardous Waste: Sharps contaminated with Calcitriol Impurity C" |
| Contaminated PPE | Labeled, sealed plastic bag within a hazardous waste container | "Hazardous Waste: PPE contaminated with Calcitriol Impurity C" |
Disposal Procedure:
-
Segregate waste into the appropriate, labeled containers at the point of generation.
-
Ensure all containers are securely sealed.
-
Store waste in a designated, secure hazardous waste accumulation area.
-
Arrange for collection and disposal by a licensed hazardous waste contractor. Do not dispose of this material down the drain or in regular trash.
Decontamination and Spill Management
Routine Decontamination Protocol
A three-step process is recommended for the routine decontamination of surfaces and equipment.
-
Deactivation: Apply a deactivating agent, such as a solution of sodium hypochlorite, to the surface and allow for the recommended contact time.
-
Decontamination: Clean the surface with a detergent solution to remove any remaining chemical residue.
-
Cleaning: Rinse the surface with sterile water or an appropriate solvent to remove the detergent.
Spill Management
In the event of a spill, immediate and appropriate action is required.
| Spill Size | Procedure |
| Minor Spill (<5 mL or small amount of powder) | 1. Alert personnel in the immediate area. 2. Don appropriate PPE, including respiratory protection. 3. Cover the spill with absorbent material, working from the outside in. 4. Gently collect the absorbed material and place it in a labeled hazardous waste container. 5. Decontaminate the spill area using the three-step protocol. |
| Major Spill (>5 mL or large amount of powder) | 1. Evacuate the area immediately. 2. Alert the institutional safety officer or emergency response team. 3. Restrict access to the spill area. 4. Only trained personnel with appropriate PPE (including a PAPR) should conduct the cleanup. 5. Follow the institution's established major spill cleanup protocol. |
This guide is intended to provide a framework for the safe handling of this compound. Researchers and institutions are encouraged to use this information to develop their own specific Standard Operating Procedures (SOPs) and to ensure that all personnel receive appropriate training before working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

